3-Pyridin-3-yl thiomorpholine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-pyridin-3-ylthiomorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-2-8(6-10-3-1)9-7-12-5-4-11-9/h1-3,6,9,11H,4-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUCLRLJLVBTPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501307931 | |
| Record name | 3-(3-Pyridinyl)thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887344-26-5 | |
| Record name | 3-(3-Pyridinyl)thiomorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887344-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Pyridinyl)thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(3-Pyridyl)thiomorpholine chemical structure and molecular weight
Structural Characterization, Synthetic Methodology, and Medicinal Chemistry Applications
Executive Summary
3-(3-Pyridyl)thiomorpholine (CAS: 887344-26-5) represents a high-value pharmacophore in modern drug discovery, serving as a critical scaffold in the development of kinase inhibitors, GPCR ligands, and antimicrobial agents. Distinguished by the integration of a basic nitrogen within a saturated sulfur-containing heterocycle, this molecule offers unique physicochemical properties—specifically modulated lipophilicity (
Part 1: Structural Analysis & Physicochemical Properties
The 3-(3-pyridyl)thiomorpholine scaffold fuses a flexible thiomorpholine ring with a rigid, electron-deficient pyridine moiety. This combination creates a "privileged structure" capable of diverse non-covalent interactions, including
Table 1: Physicochemical Profile
| Property | Specification |
| IUPAC Name | 3-(pyridin-3-yl)thiomorpholine |
| Common Name | 3-(3-Pyridyl)thiomorpholine |
| CAS Number | 887344-26-5 |
| Molecular Formula | |
| Molecular Weight | 180.27 g/mol |
| Exact Mass | 180.0721 |
| Chirality | C3 is a chiral center (typically supplied as racemate) |
| Predicted LogP | ~1.2 (More lipophilic than morpholine analog) |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
| Physical State | Solid (typically off-white to pale yellow) |
Part 2: Synthetic Architecture
The synthesis of 3-substituted thiomorpholines is non-trivial due to the potential for sulfur oxidation and regioselectivity issues. The most robust, scalable route involves the construction of the thiomorpholine core via a lactam intermediate , followed by selective reduction. This approach minimizes side reactions and allows for the isolation of stable intermediates.
2.1 Retrosynthetic Logic
The target molecule is disconnected at the C2-N4 and C6-S1 bonds, revealing 3-pyridinecarboxaldehyde and 2-mercaptoethylamine (cysteamine) derivatives as primary precursors. However, the direct cyclization often yields polymers. Therefore, the Reductive Cyclization Route via a thiomorpholin-3-one intermediate is preferred.
2.2 Validated Synthetic Protocol
Objective: Synthesis of 3-(3-pyridyl)thiomorpholine via reduction of 5-(3-pyridyl)thiomorpholin-3-one.
Step 1: Formation of the Hemithioacetal/Imine Intermediate
-
Reagents: 3-Pyridinecarboxaldehyde (1.0 eq), Ethyl thioglycolate (1.1 eq), Ammonium Acetate (2.0 eq).
-
Solvent: Toluene (Dean-Stark conditions).
-
Procedure: Reflux reagents to facilitate condensation. The aldehyde reacts with the amine source and the thiol to form the thiazolidinone or linear intermediate, which rearranges/cyclizes under thermal forcing to the lactam 5-(3-pyridyl)thiomorpholin-3-one .
-
Purification: Silica gel chromatography (EtOAc/Hexane).
Step 2: Lactam Reduction
-
Reagents: Lithium Aluminum Hydride (LiAlH4, 2.5 eq) or Borane-THF complex (BH3·THF).
-
Conditions: Anhydrous THF,
, 4-6 hours. -
Quench: Fieser workup (
, , ) to precipitate aluminum salts. -
Isolation: Filtration, drying (
), and concentration in vacuo. -
Yield: Typically 65-75% overall.
2.3 Synthetic Workflow Diagram
Figure 1: Two-step synthetic pathway via lactam intermediate, ensuring regio-control and high yield.
Part 3: Medicinal Chemistry Applications[5][6][7][8][9]
The 3-(3-pyridyl)thiomorpholine moiety is a versatile bioisostere used to optimize drug candidates. Its value lies in three key areas:
-
Conformational Restriction: The thiomorpholine ring constrains the spatial arrangement of the pyridine ring, locking it into a bioactive conformation that fits specific kinase ATP-binding pockets.
-
Lipophilicity Modulation: The sulfur atom increases
compared to oxygen (morpholine), enhancing Blood-Brain Barrier (BBB) permeability for CNS targets. -
Metabolic Liability Management: The sulfur atom can serve as a "soft spot" for metabolic oxidation (to sulfoxide/sulfone), which can be exploited to create active metabolites or prodrugs.
3.1 Structure-Activity Relationship (SAR) Logic
Figure 2: SAR deconstruction highlighting the functional roles of the scaffold's pharmacophores.
Part 4: Analytical Characterization Protocols
To ensure the integrity of the synthesized compound, the following self-validating analytical protocols are recommended.
4.1 Proton NMR (
NMR)
-
Solvent:
or . -
Key Signals:
-
Pyridine Protons: Look for the characteristic pattern of 3-substituted pyridine: singlet/doublet at ~8.5-8.6 ppm (C2-H), doublet/multiplet at ~8.4 ppm (C6-H), doublet at ~7.7 ppm (C4-H), and multiplet at ~7.3 ppm (C5-H).
-
Chiral Center (C3-H): A distinct multiplet/triplet around 3.8-4.2 ppm.
-
Thiomorpholine Ring: Complex multiplets between 2.5-3.5 ppm corresponding to the
and protons.
-
4.2 Mass Spectrometry (LC-MS)
-
Ionization: ESI (Positive Mode).
-
Expected Mass:
. -
Fragmentation: Watch for neutral loss of
(60 Da) or pyridine fragments.
4.3 Purity Verification (HPLC)
-
Column: C18 Reverse Phase (
, ). -
Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
-
Detection: UV at 254 nm (Pyridine absorption).
-
Acceptance Criteria: >95% area under the curve (AUC).
References
-
Asirvatham, S., et al. (2021). "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[1][2][3][4] Journal of Chemical Reviews. Retrieved from [Link]
-
PubChem . (2025). Thiomorpholine-3-carboxylate and related structures. National Library of Medicine. Retrieved from [Link]
-
Jain, H., et al. (2022).[5] "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence." ACS Publications. Retrieved from [Link]
Sources
Pyridine-Substituted Thiomorpholine Scaffolds: Synthetic Architectures and Medicinal Chemistry Utility
Executive Summary
The integration of pyridine-substituted thiomorpholine scaffolds represents a high-value tactic in modern drug discovery, particularly when optimizing kinase inhibitors and GPCR ligands. This scaffold serves as a critical bioisostere to the ubiquitous morpholine ring. While morpholine is often employed to solubilize lipophilic pharmacophores, the thiomorpholine analogue introduces a "metabolic switch" via the sulfur atom and alters the physicochemical profile by increasing lipophilicity (
This technical guide dissects the structural rationale, synthetic pathways, and metabolic disposition of this scaffold, providing researchers with actionable protocols for its deployment in lead optimization.
Structural Rationale & Physicochemical Profile[1][2][3][4]
The decision to transition from a morpholine to a thiomorpholine core is rarely arbitrary; it is a calculated move to modulate Lipophilic Efficiency (LipE) and Metabolic Stability .
Bioisosteric Divergence: Oxygen vs. Sulfur
The substitution of the ether oxygen (morpholine) with a thioether sulfur (thiomorpholine) induces distinct electronic and steric changes.
| Property | Morpholine Scaffold | Thiomorpholine Scaffold | Impact on Drug Design |
| Heteroatom | Oxygen (Hard base) | Sulfur (Soft base) | S is larger (1.84 Å vs 1.40 Å covalent radius), affecting ring pucker. |
| Lipophilicity ( | Lower | Higher (+0.5 to +1.0 units) | Thiomorpholine improves permeability in CNS targets but decreases solubility. |
| Basicity ( | ~8.3 | ~9.0 | S is less electronegative than O; the nitrogen lone pair is less inductively withdrawn, making thiomorpholine more basic. |
| H-Bonding | Acceptor only | Acceptor + | Sulfur can engage in non-classical |
The Pyridine Vector
Attaching a pyridine ring to the thiomorpholine nitrogen (N-arylation) creates a biaryl-like system with specific advantages:
-
Solubility Modulation: The pyridine nitrogen provides a distinct protonation site (approx.
5.2 for pyridine), aiding solubility in low pH environments (e.g., lysosome). -
Vector Control: The pyridine ring serves as a rigid linker, orienting the thiomorpholine chair conformation to project into solvent-exposed regions of the binding pocket (e.g., the hinge region of kinases).
Metabolic Disposition: The Sulfide Oxidation Axis
A critical feature of the thiomorpholine scaffold is its susceptibility to metabolic S-oxidation. Unlike the metabolically inert ether in morpholine, the thioether is a "soft spot" for CYP450 enzymes (specifically CYP3A4 and FMOs).
This is not necessarily a liability; it is a design lever.[1] The oxidation proceeds sequentially:
-
Sulfide (Parent): Lipophilic, permeable.[1]
-
Sulfoxide (Metabolite 1): Chiral (
), more polar.[1] Often retains biological activity.[1][2][3][4] -
Sulfone (Metabolite 2): Highly polar, usually inactive or rapidly excreted.[1]
Visualization: Metabolic Pathway & Logic
Caption: Sequential metabolic oxidation of the thiomorpholine scaffold. CYP450 enzymes convert the lipophilic sulfide to polar sulfoxides and sulfones, altering pharmacokinetics.
Synthetic Architectures
Constructing the Pyridine-Thiomorpholine bond requires selecting between Nucleophilic Aromatic Substitution (
Decision Matrix: vs. Buchwald-Hartwig[5]
-
Use
when: The pyridine electrophile is electron-deficient (e.g., substituted with , , ) at the ortho/para position relative to the halogen. -
Use Buchwald-Hartwig when: The pyridine is electron-neutral or electron-rich (e.g., substituted with
, ), or when using unactivated 2-bromopyridines.
Visualization: Synthetic Decision Tree
Caption: Synthetic strategy selection based on the electronic properties of the pyridine starting material.
Experimental Protocols
Protocol A: Buchwald-Hartwig Coupling (Standard)
Applicable for coupling thiomorpholine with unactivated 2-bromopyridines.
Reagents:
-
2-Bromopyridine derivative (1.0 equiv)
-
Thiomorpholine (1.2 equiv)
- (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (4-10 mol%)
-
Sodium tert-butoxide (
) (1.5 equiv) -
Toluene (Anhydrous, degassed)
Procedure:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Catalyst Pre-complexation: Add
, BINAP, and toluene.[1] Stir at RT for 10 mins to generate the active catalytic species (color change often observed). -
Addition: Add the 2-bromopyridine, thiomorpholine, and
. -
Reaction: Seal the vial and heat to 100°C for 12–16 hours.
-
Workup: Cool to RT, filter through a celite pad (to remove Pd black), and concentrate in vacuo.
-
Purification: Flash column chromatography (Hexane/EtOAc). Note: Thiomorpholines are basic; pre-treat silica with 1%
if streaking occurs.
Validation Check: Monitoring by LC-MS should show the disappearance of the aryl bromide. If the reaction stalls, switch the ligand to Xantphos or RuPhos (better for sterically hindered pyridines).
Protocol B: Microsomal Stability Assay (Metabolic Profiling)
To assess the liability of the sulfur atom to oxidation.
Materials:
-
Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)
-
NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase)
-
Test Compound (Pyridine-thiomorpholine analog)
-
Positive Control (e.g., Verapamil)
Procedure:
-
Pre-incubation: Mix microsomes (final conc. 0.5 mg/mL) with the test compound (1 µM) in phosphate buffer (pH 7.4) at 37°C for 5 mins.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot samples at t=0, 5, 15, 30, and 60 mins.
-
Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to precipitate proteins.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Data Interpretation: Plot ln(concentration) vs. time.
-
High Clearance: Rapid disappearance suggests S-oxidation is dominant.
-
Metabolite ID: Look for +16 Da (Sulfoxide) and +32 Da (Sulfone) peaks in the MS trace.
-
Case Study Applications
Kinase Inhibition (mTOR/PI3K)
In the development of mTOR inhibitors, morpholine rings are often used to bind to the hinge region. Substituting morpholine with thiomorpholine has been shown to improve blood-brain barrier (BBB) penetration due to increased lipophilicity.
-
Example: Compounds derived from Sutezolid (though an oxazolidinone antibiotic, it utilizes the thiomorpholine moiety for PK modulation).
-
Application: In PI3K inhibitors, the thiomorpholine sulfur can interact with the "affinity pocket" residues, providing selectivity over other kinase isoforms.
DPP-4 Inhibitors
Pyridine-substituted thiomorpholines have been explored as scaffolds for Dipeptidyl peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes.[1] The basic nitrogen of the thiomorpholine mimics the pyrrolidine ring of standard DPP-4 inhibitors (like Sitagliptin) but offers a different metabolic profile.
References
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. (2021).[2][4] Detailed review of the pharmacological applications of thiomorpholine vs morpholine.
-
Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. (2023). Demonstrates the metabolic stability advantages of thiomorpholine analogs.
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. (2008). Provides specific Buchwald-Hartwig conditions for coupling pyridines with amines.[5][6]
-
Thiomorpholine and morpholine oxidation by a cytochrome P450. Biodegradation. (1999). Mechanistic insight into the S-oxidation pathway.
-
Thiomorpholine | C4H9NS | CID 67164. PubChem.[1] Physicochemical data verification (pKa, LogP).
Sources
- 1. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drughunter.com [drughunter.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Isomeric Purity and Specifications of 3-Pyridin-3-yl Thiomorpholine
Introduction
In the landscape of pharmaceutical development, the precise control of a molecule's three-dimensional structure is not merely an academic exercise but a critical determinant of safety and efficacy. Heterocyclic compounds, particularly those containing pyridine and thiomorpholine scaffolds, are prevalent in a vast number of approved drugs.[1][2][3] 3-Pyridin-3-yl thiomorpholine, a molecule of significant interest, presents a compelling case study in the importance of isomeric purity. The arrangement of the pyridine ring relative to the thiomorpholine moiety can give rise to positional isomers, and if a chiral center is present, stereoisomers. Each of these isomers can exhibit distinct pharmacological and toxicological profiles.[4][5] Therefore, the ability to synthesize, separate, and quantify these isomers is paramount for ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and their intermediates.[6][7]
This technical guide provides a comprehensive overview of the core principles and practical methodologies for assessing the isomeric purity of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical challenges and regulatory expectations surrounding this class of compounds. We will delve into the potential sources of isomeric impurities, state-of-the-art analytical techniques for their resolution and quantification, and the establishment of robust specifications to guarantee product quality.
Part 1: The Genesis of Isomeric Impurities in this compound
The isomeric profile of this compound is intrinsically linked to its synthetic pathway. Isomeric impurities can be introduced at various stages, from the starting materials to the final crystallization steps.[8] Understanding these potential sources is the first line of defense in controlling the final product's purity.
Synthetic Pathways and Positional Isomerism
The synthesis of this compound typically involves the coupling of a pyridine precursor with a thiomorpholine synthon, or the construction of the thiomorpholine ring onto a pyridine core.[9][10][11] A common route involves the nucleophilic substitution reaction between a halo-substituted pyridine and thiomorpholine.[12]
-
Starting Material Purity: The isomeric purity of the initial halo-pyridine is critical. For instance, if the starting material is 3-bromopyridine, contamination with 2-bromopyridine or 4-bromopyridine will inevitably lead to the formation of 2-Pyridin-3-yl thiomorpholine and 4-Pyridin-3-yl thiomorpholine as impurities.
-
Reaction Conditions: Certain reaction conditions, such as high temperatures or the presence of specific catalysts, can sometimes promote isomerization or side reactions that lead to the formation of positional isomers.
Stereoisomerism
If the thiomorpholine ring or any substituent on the pyridine ring introduces a chiral center, the potential for stereoisomers (enantiomers and diastereomers) arises.[13]
-
Asymmetric Synthesis: When a specific stereoisomer is desired, asymmetric synthesis is often employed. However, incomplete stereoselectivity can result in the presence of the undesired enantiomer or diastereomer.[14]
-
Racemization: Subsequent processing steps, such as purification or formulation under harsh pH or temperature conditions, can potentially lead to the racemization of a chirally pure compound.
The following diagram illustrates the potential points of isomeric impurity introduction during a generalized synthesis.
Caption: Synthetic pathway and points of isomeric impurity introduction.
Part 2: Analytical Methodologies for Isomeric Purity Determination
A multi-faceted analytical approach is often necessary to fully characterize the isomeric purity of this compound. The choice of technique depends on the specific type of isomerism being investigated.
Chromatographic Techniques: The Workhorse of Purity Analysis
Chromatography is the cornerstone for separating and quantifying both positional and stereoisomers.
-
Positional Isomers: Reversed-phase HPLC with a C18 column is a standard method for separating positional isomers. The difference in polarity between the 2-, 3-, and 4-substituted isomers often allows for baseline resolution. Method development typically involves optimizing the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients) and pH.
-
Stereoisomers: For chiral separations, specialized chiral stationary phases (CSPs) are required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have demonstrated success in resolving a broad range of enantiomers.
SFC has emerged as a powerful alternative to HPLC, particularly for chiral separations.[15] Its advantages include faster analysis times, reduced solvent consumption, and often superior resolution.[16][17]
-
Achiral and Chiral Analysis: SFC can be used for both achiral (positional isomer) and chiral separations.[18] In some cases, a single SFC method can be developed to separate both types of isomers simultaneously. Two-dimensional systems coupling liquid chromatography with SFC (LC-SFC) can provide comprehensive achiral and chiral purity results in a single analysis.[19]
Experimental Protocol: Chiral SFC for Enantiomeric Purity
-
Instrumentation: A supercritical fluid chromatograph equipped with a photodiode array (PDA) detector and a backpressure regulator.
-
Column: A chiral stationary phase column (e.g., Amylose or Cellulose-based).
-
Mobile Phase: Supercritical CO2 as the primary mobile phase with a polar organic modifier (e.g., methanol, ethanol, or isopropanol) and an additive (e.g., diethylamine or trifluoroacetic acid) to improve peak shape.
-
Method Parameters:
-
Flow rate: 2-4 mL/min
-
Column temperature: 35-45 °C
-
Backpressure: 100-150 bar
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and record the chromatogram. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and differentiation of isomers.[20]
-
¹H NMR: The chemical shifts and coupling patterns of the protons on the pyridine ring are highly sensitive to the substitution pattern.[21] For example, the protons at the 2- and 6-positions of a 3-substituted pyridine will have distinct chemical shifts compared to a 2- or 4-substituted pyridine.[22]
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring also provide valuable information for distinguishing between positional isomers.
-
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign the structure and confirm the identity of each isomer.[23]
-
Chiral NMR: In the presence of a chiral solvating agent or a lanthanide shift reagent, the NMR signals of enantiomers can be resolved, allowing for the determination of enantiomeric purity.[24] Recent advances in zero-field NMR with hyperpolarization techniques have also shown promise for distinguishing pyridine derivatives.[25]
Data Presentation: Typical ¹H NMR Chemical Shifts for Pyridine Protons
| Proton Position | Typical Chemical Shift (ppm) in CDCl₃ |
| H-2, H-6 (α) | ~8.5 |
| H-4 (γ) | ~7.7 |
| H-3, H-5 (β) | ~7.3 |
Note: These are approximate values and can be influenced by the solvent and substituents.[21]
Mass Spectrometry (MS)
While MS alone cannot typically distinguish between isomers due to their identical mass-to-charge ratios, it is a crucial tool when coupled with a separation technique like GC or LC (GC-MS, LC-MS). It provides molecular weight confirmation and fragmentation patterns that can aid in the identification of impurities.
The following diagram illustrates a typical analytical workflow for isomeric purity assessment.
Caption: Analytical workflow for isomeric purity assessment.
Part 3: Specifications and Regulatory Considerations
Establishing clear and scientifically justified specifications for isomeric purity is a regulatory requirement and a cornerstone of quality control.[26][27] These specifications are part of a larger control strategy that ensures the consistency and safety of the final drug product.[28]
Setting Acceptance Criteria
The acceptance criteria for isomeric impurities are typically based on regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[29]
-
ICH Q3A(R2): This guideline provides thresholds for the reporting, identification, and qualification of impurities in new drug substances.[30] Any isomer present above the identification threshold (typically 0.10% for a maximum daily dose of ≤ 2g) must be structurally characterized.
-
Pharmacological and Toxicological Data: The acceptable limits for specific isomers may be further informed by their known or potential pharmacological activity and toxicity. If an isomer is found to be significantly more toxic or less active, a tighter specification may be required.
Typical Specifications for this compound
The following table provides an example of typical specifications for the isomeric purity of this compound.
| Test | Method | Acceptance Criteria |
| Positional Isomers | ||
| 2-Pyridin-3-yl thiomorpholine | HPLC/SFC | Not more than 0.15% |
| 4-Pyridin-3-yl thiomorpholine | HPLC/SFC | Not more than 0.15% |
| Stereoisomers (if applicable) | ||
| Unspecified Enantiomer | Chiral HPLC/SFC | Not more than 0.5% |
| Total Isomeric Impurities | Not more than 1.0% |
These are example specifications and should be established based on process capability and safety data.
The Importance of a Validated Method
All analytical methods used to determine isomeric purity must be validated according to ICH Q2(R1) guidelines. This ensures that the method is accurate, precise, specific, sensitive, and robust for its intended purpose.
Conclusion
The control of isomeric purity is a critical aspect of the development and manufacturing of this compound and other pharmaceutical compounds. A thorough understanding of the potential sources of isomeric impurities, coupled with the application of advanced analytical techniques such as chiral chromatography and NMR spectroscopy, is essential for ensuring the quality, safety, and efficacy of the final product. By establishing and adhering to scientifically sound specifications based on regulatory guidelines and risk assessment, researchers and manufacturers can confidently advance their drug development programs.
References
-
Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC International. Available from: [Link]
-
Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. 2013. Available from: [Link]
-
Simultaneous achiral-chiral analysis of pharmaceutical compounds using two-dimensional reversed phase liquid chromatography-supercritical fluid chromatography. PubMed. 2016. Available from: [Link]
- Pharmaceutical Intermediate Quality Standards Guide. 2025.
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. 2021. Available from: [Link]
-
Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. Available from: [Link]
-
Kalidindi, N., et al. Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. International Journal of Pharmaceutical Research & Allied Sciences. 2024;13(2):1-15. Available from: [Link]
-
Development of New Stereoisomeric Drugs. FDA. 1992. Available from: [Link]
-
Regulatory aspects of Impurity profiling. 2020. Available from: [Link]
-
Detection of pyridine derivatives by SABRE hyperpolarization at zero field. PMC. 2023. Available from: [Link]
-
Conformational analysis via calculations and NMR spectroscopy for isomers of the mono(imino)pyridine ligand, 2-{(2,6-Me2-C6H3)NC(i-Pr)}C5H4N. RSC Publishing. Available from: [Link]
-
Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists. PMC. Available from: [Link]
- Identification of Pharmaceutical Impurities.
-
Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols. PMC. Available from: [Link]
-
Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Publishing. 2025. Available from: [Link]
-
Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. ResearchGate. 2024. Available from: [Link]
-
Makhaeva, N. A., & Potapov, V. A. New Aspects of Thiomorpholine Chemistry. Russian Journal of Organic Chemistry. 2025;61(12):2247–2258. Available from: [Link]
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Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet ... CrystEngComm (RSC Publishing). 2025. Available from: [Link]
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How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. 2025. Available from: [Link]
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Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. White Rose Research Online. Available from: [Link]
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Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents. PubMed. 2019. Available from: [Link]
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Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. PYG Lifesciences. 2024. Available from: [Link]
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A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. 2008. Available from: [Link]
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15.5: Aromatic Heterocycles - Pyridine and Pyrrole. Chemistry LibreTexts. 2024. Available from: [Link]
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Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. Available from: [Link]
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Heterocyclic building blocks containing pyridine and sulfur
An In-depth Technical Guide to Heterocyclic Building Blocks Containing Pyridine and Sulfur
Abstract
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these scaffolds.[1] Among these, structures incorporating both a pyridine ring and a sulfur atom represent a particularly fruitful area of research, offering a unique combination of physicochemical properties that are advantageous for drug design.[2] This guide provides a comprehensive technical overview of key pyridine-sulfur heterocyclic building blocks, focusing on the strategic rationale behind their synthesis and application in drug development. We will delve into the major classes of these heterocycles, provide detailed synthetic protocols for their construction, and explore case studies that illustrate their successful application in medicine, particularly in the development of antiplatelet agents and kinase inhibitors.
The Strategic Value of Pyridine-Sulfur Heterocycles in Medicinal Chemistry
The pyridine ring is a versatile pharmacophore, largely due to the nitrogen atom which can act as a hydrogen bond acceptor and modulate the molecule's overall basicity and solubility.[1] When combined with sulfur, a key element in many biological molecules, the resulting heterocyclic systems exhibit a wide range of biological activities.[2] These scaffolds are found in drugs targeting a multitude of diseases, including cancer, cardiovascular conditions, and infectious diseases.[3][4] The fusion or linkage of these two components creates rigid structures that can effectively orient functional groups for optimal interaction with biological targets.
Key advantages of incorporating pyridine-sulfur motifs:
-
Modulation of Physicochemical Properties: The presence of both pyridine and sulfur influences a molecule's lipophilicity, solubility, and metabolic stability.[4]
-
Bioisosteric Replacement: These scaffolds can serve as bioisosteres for other aromatic or heterocyclic systems, allowing for the fine-tuning of a drug candidate's properties to overcome issues like poor pharmacokinetics or off-target effects.[5][6]
-
Diverse Biological Activity: The inherent electronic properties of these systems have led to their use in a wide array of therapeutic areas.[7]
Fused Systems: The Thienopyridine Core
Thienopyridines are a class of fused heterocyclic compounds that have had a significant impact on medicine, most notably as antiplatelet agents.[4][8] The fusion of the thiophene and pyridine rings creates a planar scaffold that is a key structural feature of several FDA-approved drugs.[9]
Synthesis of the Thienopyridine Scaffold: The Gewald Reaction
A cornerstone in the synthesis of substituted 2-aminothiophenes, which are precursors to many thienopyridines, is the Gewald reaction.[10][11] This multi-component reaction offers a convergent and efficient route to highly functionalized thiophenes.
Causality Behind the Method: The Gewald reaction is favored for its operational simplicity and the ability to generate molecular complexity in a single step from readily available starting materials.[11][12] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[10]
Reaction Mechanism Overview:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone and the α-cyanoester to form a stable α,β-unsaturated nitrile intermediate.[10]
-
Sulfur Addition: Elemental sulfur adds to the intermediate. The exact mechanism of this step is still debated but is thought to involve a thiirane-like intermediate.[10]
-
Cyclization and Tautomerization: Intramolecular cyclization followed by tautomerization yields the final 2-aminothiophene product.[10]
Diagram of the Gewald Reaction Workflow
Caption: Workflow of the Gewald multicomponent reaction.
Detailed Experimental Protocol: Synthesis of a Thieno[2,3-b]pyridine Derivative
This protocol is adapted from established methods for synthesizing thieno[2,3-b]pyridine cores, which often involve an intramolecular cyclization of a substituted cyanopyridine.[13]
Objective: To synthesize a 3-aminothieno[2,3-b]pyridine-2-carboxamide derivative.
Materials:
-
2-Thioxo-1,2-dihydropyridine-3-carbonitrile derivative (1 eq)
-
2-Chloroacetamide derivative (1 eq)
-
Anhydrous Sodium Carbonate (Na₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Sodium Methoxide (NaOMe) in Methanol (MeOH)
Procedure:
-
S-Alkylation:
-
To a solution of the 2-thioxo-1,2-dihydropyridine-3-carbonitrile derivative in DMF, add anhydrous sodium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the 2-chloroacetamide derivative portion-wise to the suspension.
-
Continue stirring at room temperature for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the intermediate 2-((3-cyanopyridin-2-yl)thio)acetamide.
-
-
Thorpe-Ziegler Cyclization:
-
Suspend the intermediate from the previous step in a solution of sodium methoxide in methanol.
-
Reflux the reaction mixture for 4-6 hours.[13]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 3-aminothieno[2,3-b]pyridine-2-carboxamide product.[13]
-
Trustworthiness: This two-step, one-pot modification of the Gewald principle is a self-validating system. The initial S-alkylation is a standard, high-yielding reaction. The subsequent base-catalyzed intramolecular cyclization (Thorpe-Ziegler) is driven by the formation of a stable aromatic system. The purity of the final product can be readily assessed by standard analytical techniques (NMR, MS, HPLC).
Case Study: Thienopyridine Antiplatelet Agents
Thienopyridines are a class of P2Y12 receptor antagonists crucial in antiplatelet therapy.[14] Drugs like Clopidogrel and Prasugrel are prodrugs that are metabolized in vivo to an active thiol metabolite, which irreversibly inhibits the P2Y12 receptor, preventing platelet aggregation.[9][15][16]
| Drug | Key Structural Feature | Potency | Onset of Action |
| Ticlopidine | First generation | Lower | Slow (24-48h) |
| Clopidogrel | Second generation | More potent than Ticlopidine | Slow |
| Prasugrel | Third generation | More potent than Clopidogrel | Rapid |
Data compiled from sources[9][15][16].
The development from Ticlopidine to Prasugrel demonstrates the power of medicinal chemistry in optimizing a scaffold. Prasugrel's more efficient metabolic activation leads to a faster onset of action and more consistent platelet inhibition compared to Clopidogrel.[15] The synthesis of these drugs heavily relies on key tetrahydrothienopyridine intermediates.[8]
Linked Systems: Pyridinylthiazoles and Pyridinylthiadiazoles
When the pyridine and sulfur-containing heterocycle are not fused but linked, a different set of spatial and electronic properties emerges. These scaffolds are prevalent in kinase inhibitors and other targeted therapies.[17][18]
Synthesis of Pyridinylthiazoles: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring.[19] It typically involves the reaction of an α-haloketone with a thioamide.[20]
Causality Behind the Method: This method is widely used due to its reliability and the commercial availability of a wide range of starting materials, allowing for the creation of diverse libraries of thiazole derivatives.[21] For pyridinylthiazoles, a pyridine-containing thioamide or α-haloketone is used.
Reaction Mechanism Overview:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone.
-
Cyclization: An intramolecular cyclization occurs via nucleophilic attack of the thioamide nitrogen onto the ketone carbonyl.
-
Dehydration: The resulting intermediate undergoes dehydration to form the aromatic thiazole ring.[19]
Diagram of the Hantzsch Thiazole Synthesis
Caption: Key steps in the Hantzsch thiazole synthesis.
Application of Pyridinylthiazoles in Kinase Inhibition
The pyridine-thiazole scaffold is a "privileged" structure in kinase inhibitor design.[17] Kinases are a major class of drug targets in oncology.[22] The pyridine ring often acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, while the thiazole moiety can be functionalized to occupy other pockets and confer selectivity.[22]
Case Study: Dasatinib Dasatinib is a potent anticancer drug that contains a 2-aminothiazole core linked to a pyridine derivative.[17] It is a multi-targeted kinase inhibitor used to treat certain types of leukemia. The pyridine-thiazole motif is central to its ability to bind to the ATP-binding site of kinases like BCR-ABL.[17]
Pyridinylthiadiazoles
Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. When linked to a pyridine ring, the resulting structures are also of great interest in medicinal chemistry.[18] The synthesis often involves the cyclization of pyridine-containing thiosemicarbazones with various reagents, such as hydrazonoyl halides.[18] These compounds have shown promise as anticancer agents, with some derivatives exhibiting potent activity against cell lines like human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2).[18]
Strategic Decision-Making in Scaffold Selection
The choice between a fused system like thienopyridine and a linked system like pyridinylthiazole is a critical decision in the drug design process. This choice is dictated by the specific goals of the project.
Decision-Making Framework:
Caption: A simplified decision tree for scaffold selection.
-
Fused Systems (Thienopyridines): These are often chosen when a rigid, planar conformation is desired to fit into a well-defined binding pocket. They offer fewer rotational bonds, which can be entropically favorable for binding.
-
Linked Systems (Pyridinylthiazoles): These provide greater conformational flexibility. The bond linking the two rings allows for rotation, enabling the molecule to adopt different conformations to optimize interactions with the target. This is particularly useful for exploring different sub-pockets of a binding site.
Conclusion and Future Outlook
are, and will continue to be, immensely valuable tools for drug discovery professionals. The synthetic versatility of reactions like the Gewald and Hantzsch syntheses allows for the creation of vast chemical diversity around these core scaffolds. As our understanding of disease biology deepens, the ability to rationally design and synthesize novel pyridine-sulfur heterocycles will be critical for developing the next generation of targeted therapeutics. Future research will likely focus on developing even more efficient and sustainable synthetic methods and exploring novel combinations and substitutions on these privileged scaffolds to address challenges such as drug resistance and to target new classes of proteins.
References
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Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022). Molecules. Available at: [Link]
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Understanding Thienopyridine Derivatives in Modern Pharmaceutical Synthesis. (2026). Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
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8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. (2012). Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. (2016). Molecules. Available at: [Link]
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Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines and Fused Thienopyridine–Quinolines as Antibacterial Agents and DNA Gyrase Inhibitors. (2019). Molecules. Available at: [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Medicinal Chemistry. Available at: [Link]
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Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences. Available at: [Link]
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Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. (2023). ResearchGate. Available at: [Link]
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Thienopyridine – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]
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Some important antiplatelet drugs containing thienopyridine. (n.d.). ResearchGate. Available at: [Link]
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The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. (2003). Anaesthesia and Intensive Care. Available at: [Link]
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Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. (2022). Molecules. Available at: [Link]
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Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. (2020). Scientific Reports. Available at: [Link]
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Synthesis of Pyridinyl-benzo[d]imidazole/Pyridinyl-benzo[d]thiazole Derivatives and their Yeast Glucose Uptake Activity In Vitro. (n.d.). Bentham Science. Available at: [Link]
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Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (2022). Agronomy. Available at: [Link]
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Bioisosterism in Medicinal Chemistry. (2017). ResearchGate. Available at: [Link]
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Hantzsch thiazole synthesis. (n.d.). ResearchGate. Available at: [Link]
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Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Available at: [Link]
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Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (2020). Arabian Journal of Chemistry. Available at: [Link]
-
Synthesis of some new pyrene-based hydrazinyl-thiazole derivatives via a one-pot strategy: biological evaluation and molecular docking studies. (2026). RSC Advances. Available at: [Link]
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Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine. (2023). ResearchGate. Available at: [Link]
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Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Bioisosteric Replacement: The 3-(3-Pyridyl)thiomorpholine Scaffold
Executive Summary
In modern drug discovery, the "Magic Methyl" effect is well known, but the "Heterocyclic Switch" —replacing a phenyl-morpholine or benzyl-piperazine core with a 3-(3-pyridyl)thiomorpholine scaffold—offers a more profound alteration of physicochemical space.
This guide details the strategic application of 3-pyridin-3-yl thiomorpholine (CAS 887344-26-5) as a bioisostere. By integrating the lipophilic modulation of the thiomorpholine ring with the electronic tempering of the pyridine moiety, medicinal chemists can simultaneously address solubility, metabolic liability, and hERG toxicity. This scaffold is particularly valuable when optimizing CNS penetrance and metabolic clearance profiles in lead compounds.
Structural Rationale & Physicochemical Logic[1]
The transition from a standard phenyl-morpholine to a pyridyl-thiomorpholine involves two simultaneous bioisosteric replacements. Understanding the causality of these changes is critical for rational design.
The Double-Switch Mechanism
-
Morpholine
Thiomorpholine:-
Lipophilicity: Sulfur is less electronegative and more diffuse than oxygen, increasing
(typically +0.5 to +1.0 units). This aids in membrane permeability and blood-brain barrier (BBB) crossing. -
Basicity: The thiomorpholine nitrogen is generally less basic than morpholine due to the orbital mismatch between S and C, reducing the pKa slightly. This can improve oral absorption by ensuring a higher fraction of non-ionized species at intestinal pH.
-
Metabolic Handle: Unlike the metabolically "hard" ether oxygen, the sulfur atom is a "soft" metabolic handle, readily oxidizing to the sulfoxide (
) and sulfone ( ). This provides a predictable clearance route, preventing bioaccumulation.
-
-
Phenyl
Pyridine (3-isomer):-
Solubility: The pyridine nitrogen acts as a hydrogen bond acceptor and lowers
(counteracting the sulfur increase), significantly boosting aqueous solubility compared to the phenyl analog. -
Metabolic Blocking: The electron-deficient nature of pyridine reduces susceptibility to oxidative metabolism (CYP450 hydroxylation) on the ring itself, shifting metabolism solely to the sulfur center or the pyridine nitrogen (N-oxide).
-
Comparative Physicochemical Data
The following table illustrates the theoretical shift in properties when replacing a standard scaffold with the 3-(3-pyridyl)thiomorpholine core.
| Property | 3-Phenylmorpholine | 3-(3-Pyridyl)thiomorpholine | Impact on Drug Design |
| cLogP | ~1.5 | ~1.8 | Increased Permeability: Better passive diffusion; potential BBB penetration. |
| pKa (Conj. Acid) | ~7.8 | ~7.2 | Modulated Basicity: Reduced lysosomal trapping; improved absorption. |
| tPSA (Ų) | 12.0 | 25.0 | Solubility: Increased polar surface area via Pyridine-N. |
| H-Bond Acceptors | 2 (O, N) | 2 (Py-N, Morph-N) | Target Binding: Pyridine N offers a specific vector for H-bonding in the active site. |
| Metabolic Liability | Phenyl Hydroxylation | S-Oxidation (Major) | Clearance: Shifts from CYP-mediated ring oxidation to FMO/CYP S-oxidation. |
Synthetic Accessibility & Protocols
The synthesis of C3-substituted thiomorpholines is more challenging than their N-substituted counterparts. The most robust route involves the reduction of a 2H-1,4-thiazine intermediate, formed via the condensation of a bromoketone with cysteamine.
Synthetic Workflow Diagram
Caption: Synthetic pathway via thiazine reduction. This route avoids the difficult C-C bond formation required by other methods.
Detailed Synthetic Protocol
Objective: Synthesis of rac-3-(pyridin-3-yl)thiomorpholine.
Reagents:
-
3-(Bromoacetyl)pyridine hydrobromide (1.0 eq)
-
2-Aminoethanethiol (Cysteamine) (1.1 eq)
-
Sodium Borohydride (
) (2.0 eq) -
Ethanol (Absolute), Triethylamine (
).
Step-by-Step Methodology:
-
S-Alkylation & Cyclization:
-
Dissolve 2-aminoethanethiol (1.1 mmol) in absolute ethanol (10 mL) under
atmosphere. -
Cool to 0°C. Add
(2.5 mmol) dropwise. -
Slowly add a solution of 3-(bromoacetyl)pyridine (1.0 mmol) in ethanol over 15 minutes.
-
Mechanism:[1] The thiol displaces the bromide (SN2). The resulting free amine then attacks the ketone carbonyl intramolecularly to form the imine (dihydrothiazine).
-
Allow to warm to room temperature and stir for 2 hours. Monitor by LC-MS for the formation of the thiazine intermediate (
).
-
-
Reduction:
-
Cool the reaction mixture to 0°C.
-
Add solid
(2.0 mmol) portion-wise (Caution: Hydrogen gas evolution). -
Stir at room temperature for 4 hours.
-
Quench: Add 1N HCl dropwise until pH ~2 (destroys excess hydride), then basify to pH >10 with 1N NaOH.
-
-
Workup & Purification:
-
Extract with Dichloromethane (DCM) (3 x 20 mL).
-
Dry combined organics over
, filter, and concentrate.[2] -
Purification: Flash column chromatography (DCM:MeOH:NH4OH, 95:5:0.5).
-
Yield: Typically 60-75%.
-
Note on Chirality: The product is a racemate. For asymmetric synthesis, replace
Metabolic Implications: The "Soft Spot"
The thiomorpholine sulfur is a "metabolic soft spot." Unlike the morpholine oxygen, which is inert, the sulfur atom undergoes sequential oxidation.
Metabolic Pathway Map
Caption: Metabolic cascade. S-oxidation is the dominant clearance pathway, often producing active metabolites before final excretion.
Strategic Advantage
The formation of the sulfoxide increases polarity (
Case Study: Optimization of a Kinase Inhibitor
Scenario: A lead compound (Lead-A) containing a 3-phenylmorpholine moiety exhibits excellent potency against a CNS kinase target but suffers from high P-gp efflux (poor brain penetration) and hERG inhibition (cardiotoxicity risk).
Optimization Strategy: Scaffold hop to 3-(3-pyridyl)thiomorpholine (Lead-B).
| Parameter | Lead-A (Phenyl-Morpholine) | Lead-B (Pyridyl-Thiomorpholine) | Outcome Explanation |
| Efflux Ratio (B-A/A-B) | 18.5 (High Efflux) | 2.1 (Low Efflux) | Lipophilicity: The sulfur atom increases membrane partitioning, saturating P-gp transporters locally or bypassing them via passive diffusion. |
| hERG IC50 | 1.2 µM (Risk) | > 30 µM (Safe) | Basicity: The pyridine ring reduces the basicity of the morpholine nitrogen (via inductive effects), reducing the cation-pi interaction with the hERG channel pore. |
| Solubility (pH 7.4) | 5 µg/mL | 45 µg/mL | Polarity: The pyridine nitrogen introduces a new solvation point. |
Experimental Validation Protocols
Microsomal Stability Assay (S-Oxidation Monitoring)
To validate the metabolic profile, the following assay is mandatory.
-
Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Key Marker: Monitor specifically for the +16 Da (Sulfoxide) and +32 Da (Sulfone) peaks.
-
Success Criteria: If
min, the S-oxidation is too rapid. Consider sterically shielding the sulfur (e.g., gem-dimethyl at C5) or reverting to the morpholine if half-life is critical.
-
References
-
Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Link
-
Thiomorpholine Synthesis: Deka, M. J., et al. (2015).[3] Intramolecular Hydroalkoxylation/Hydrothioalkoxylation of Nitrogen-Tethered Alkenes. Journal of Organic Chemistry, 80(8), 4349-4359. Link
-
Pyridine as Phenyl Bioisostere: Pennington, L. D., & Moustakas, D. T. (2017). The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization. Journal of Medicinal Chemistry, 60(9), 3552–3579. Link
-
Metabolic Oxidation of Thiomorpholines: Cashman, J. R., et al. (1996). Stereoselective S-Oxygenation of Thiomorpholine by Flavin-Containing Monooxygenase. Chemical Research in Toxicology, 9(8). Link
-
Vendor Data: this compound (CAS 887344-26-5).[4] MolCore Chemical Data. Link
Sources
Commercial availability of 3-Pyridin-3-yl thiomorpholine building blocks
An In-Depth Technical Guide to the Commercial Availability of 3-Pyridin-3-yl Thiomorpholine Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The this compound scaffold is a valuable heterocyclic building block in medicinal chemistry, recognized for its utility in developing novel therapeutic agents. This guide provides a comprehensive overview of its commercial availability, isomeric considerations, and practical application. We present a detailed analysis of commercial suppliers, highlighting key quality parameters to ensure researchers can source these critical reagents effectively. Furthermore, this document offers field-proven insights into handling, storage, and a representative synthetic protocol to facilitate the seamless integration of this building block into drug discovery workflows.
Introduction: The Strategic Value of the Pyridin-3-yl Thiomorpholine Scaffold
Pyridine derivatives are among the most significant heterocycles, playing a crucial role as components of biologically active compounds and as ligands for metal ions in catalysis. The thiomorpholine moiety, a saturated heterocycle containing both nitrogen and sulfur, is a thio-analog of morpholine that offers unique physicochemical properties.[1][2] The combination of these two rings into the pyridin-3-yl thiomorpholine framework creates a versatile scaffold with significant potential in drug discovery. Its structure allows for diverse functionalization, leading to compounds with potentially enhanced efficacy and specificity in targeting biological pathways.[3] This building block is particularly relevant in the synthesis of novel agents targeting neurological disorders and in the development of agrochemicals.[3]
This guide serves as a technical resource for scientists, providing a clear path to sourcing and utilizing this high-value chemical entity.
Navigating Isomerism and Nomenclature
A critical first step in sourcing is to precisely identify the required isomer. The connectivity between the pyridine and thiomorpholine rings can vary, leading to distinct chemical entities with different properties and CAS numbers. The most common isomers encountered are the 2-substituted and 3-substituted pyridines.
-
This compound: The thiomorpholine ring is attached at the 3-position of the pyridine ring.
-
2-Pyridin-3-yl thiomorpholine: The thiomorpholine ring is attached at the 2-position of the pyridine ring.
It is imperative for researchers to verify the CAS number to ensure the correct isomer is procured for their specific synthetic route.
Caption: Isomeric relationship of pyridinyl thiomorpholine building blocks.
Commercial Availability Landscape
A number of specialized chemical suppliers offer this compound and its isomers. These suppliers range from large-scale manufacturers to boutique providers of unique building blocks. Key players in this space include contract research, development, and manufacturing organizations (CRDMOs) like WuXi AppTec, which provide integrated services from discovery to manufacturing, and suppliers like Enamine, known for their extensive libraries of building blocks.[4][5][6]
Below is a comparative table of commercially available this compound building blocks based on currently available data. Researchers should always verify stock status and lead times directly with the supplier.
| Supplier | Compound Name | CAS Number | Molecular Formula | Molecular Wt. | Purity | Notes |
| MolCore | This compound | 887344-26-5 | C9H12N2S | 180.27 | ≥ 98% | Specializes in high-purity API intermediates.[7] |
| Chem-Impex | 2-Pyridin-3-Yl Thiomorpholine | 951623-85-1 | C9H12N2S | 180.27 | N/A | Marketed for pharmaceutical and agrochemical applications.[3] |
| Sigma-Aldrich | 2-(3-Pyridinyl)thiomorpholine | N/A | C9H12N2S | 180.27 | N/A | MDL number MFCD04113628. |
Synthesis and Derivatization Insights
A. General Synthetic Strategies The synthesis of substituted pyridines is a well-established field of organic chemistry, with numerous methods available.[8] Multi-component reactions, in particular, offer an efficient and flexible approach to highly substituted pyridine derivatives. The thiomorpholine ring itself can be prepared via several routes, including the reaction of cysteamine with vinyl chloride.[1] The construction of the final this compound scaffold would typically involve the coupling of a pre-functionalized pyridine ring with a thiomorpholine synthon, or vice-versa.
B. Key Derivatization Point The secondary amine within the thiomorpholine ring is the most common site for further synthetic elaboration. Its nucleophilic character allows for a wide range of reactions, including:
-
N-Alkylation: Introduction of alkyl chains to modulate lipophilicity.
-
N-Arylation: Formation of C-N bonds to extend the aromatic system.
-
Acylation/Sulfonylation: Creation of amides and sulfonamides to explore hydrogen bonding interactions with biological targets.
This versatility makes the this compound scaffold a powerful starting point for generating libraries of analogs for structure-activity relationship (SAR) studies.[9]
Quality Control, Storage, and Handling
A. Purity and Analysis For drug discovery applications, high purity (typically ≥95-98%) is essential to ensure reproducible results. Suppliers like MolCore specify a purity of not less than 98%.[7] Standard analytical techniques for quality control include:
-
NMR Spectroscopy: To confirm the structure and isomeric purity.
-
LC-MS: To assess purity and confirm molecular weight.
-
GC: For analysis of volatile compounds and purity assessment.
B. Storage and Handling Proper storage is critical to maintain the integrity of the building block.
-
Storage Temperature: Many suppliers recommend refrigerated storage (0-8°C).[3]
-
Atmosphere: Thiomorpholine and its derivatives can be sensitive to air and moisture. Storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent oxidation of the sulfur atom and other degradation pathways.[10]
-
Safety: Thiomorpholine is classified as a corrosive compound that can cause severe skin burns and eye damage.[2][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times when handling this class of compounds. Work should be conducted in a well-ventilated chemical fume hood.
Representative Experimental Protocol: N-Alkylation
This protocol describes a general, self-validating procedure for the N-alkylation of this compound. The success of the reaction is easily monitored by TLC and confirmed by LC-MS analysis.
Objective: To synthesize N-benzyl-3-(pyridin-3-yl)thiomorpholine.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound and anhydrous acetonitrile.
-
Add potassium carbonate to the solution.
-
Stir the suspension at room temperature for 10 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor Progress: Check the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired N-benzylated product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
Caption: Workflow for a typical N-alkylation of this compound.
Conclusion
The this compound scaffold is a readily accessible and highly versatile building block for modern drug discovery. While careful attention must be paid to sourcing the correct isomer, a number of reliable commercial suppliers provide high-purity starting materials. Understanding the key derivatization points and proper handling procedures, as outlined in this guide, empowers researchers to efficiently leverage this scaffold in the design and synthesis of novel, biologically active molecules. The continued availability of such building blocks is crucial for accelerating the development of next-generation therapeutics.
References
-
(S)-3-(Pyridin-3-yl)Morpholine-1213926-51-2 . Thoreauchem. [Link]
-
2-(thiomorpholin-4-yl)pyridin-3-amine hydrochloride . Sigma-Aldrich. [Link]
-
Synthesis of some novel pyrrolidine, thiomorpholine, pyrimidine and pyridine derivatives containing benzimidazole moiety . Der Pharma Chemica. [Link]
-
Buy Chemical Compounds Online . Molport. [Link]
-
N-[6-(morpholin-4-yl)pyridin-3-yl]-3-[(thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxamide . Molport. [Link]
-
Thiomorpholine . Wikipedia. [Link]
-
Powerful Compound & Molecule List Search tool . Molport. [Link]
-
Thiomorpholine | C4H9NS | CID 67164 . PubChem - NIH. [Link]
-
3-(Pyridin-3-yl)aniline | C11H10N2 | CID 459521 . PubChem. [Link]
-
CAS 92670-29-6 | 4-(Pyridin-3-yl)morpholine . Hoffman Fine Chemicals. [Link]
-
Integrated Drug Discovery & Development Platforms . WuXi Biology. [Link]
-
WuXi AppTec Triples Peptide Manufacturing Capacity . Contract Pharma. [Link]
-
Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review . Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS . Arkivoc. [Link]
- Thieno [3,2-c] pyridine derivatives and their therapeutic application.
-
Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors . PubMed. [Link]
-
Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents . PubMed. [Link]
Sources
- 1. Thiomorpholine - Wikipedia [en.wikipedia.org]
- 2. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. WuXi AppTec | Leading Global CRDMO | Pharmaceutical R&D & Manufacturing Services [wuxiapptec.com]
- 5. enamine.net [enamine.net]
- 6. wuxibiology.com [wuxibiology.com]
- 7. molcore.com [molcore.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiomorpholine | 123-90-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Methodological & Application
Procedure for cyclization of 2-aminoethanethiol with vinyl pyridines
Application Note & Protocol
Facile Synthesis of Pyridyl-Substituted Tetrahydro-1,4-Thiazepines via Cyclization of 2-Aminoethanethiol with Vinyl Pyridines
Abstract
This document provides a comprehensive guide for the synthesis of pyridyl-substituted tetrahydro-1,4-thiazepines, a class of seven-membered N,S-heterocycles with significant potential in medicinal chemistry and drug development.[1][2] The protocol details a robust and efficient one-pot procedure involving the cyclization of 2-aminoethanethiol (cysteamine) with vinyl pyridine derivatives. The reaction proceeds through a sequential thia-Michael addition followed by an intramolecular cyclization. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, discuss critical parameters for optimization, and offer troubleshooting advice. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing them with the necessary information to successfully synthesize and explore this valuable heterocyclic scaffold.
Scientific Background & Reaction Mechanism
The synthesis of seven-membered heterocyclic rings, such as 1,4-thiazepines, can be challenging due to unfavorable entropic and enthalpic factors associated with their formation.[3] However, the strategy employing a tandem reaction sequence of 2-aminoethanethiol with an activated alkene like vinyl pyridine provides a direct and efficient route. The reaction is driven by the high nucleophilicity of the thiol group and the subsequent irreversible intramolecular cyclization.
The overall transformation can be understood as a two-step process:
-
Thia-Michael Addition: The reaction initiates with the nucleophilic attack of the thiol group of 2-aminoethanethiol onto the electron-deficient β-carbon of the vinyl pyridine. This is a classic conjugate addition or thia-Michael reaction.[4][5] The pyridine ring acts as an electron-withdrawing group, activating the vinyl moiety for this nucleophilic attack. Protonation of the pyridine nitrogen can further enhance this reactivity.[4]
-
Intramolecular Cyclization: The resulting thioether intermediate possesses a primary amine that is now positioned to react with the electrophilic iminium ion (or its equivalent) formed from the pyridine ring. This intramolecular nucleophilic attack leads to the formation of the seven-membered tetrahydro-1,4-thiazepine ring. This step is essentially an intramolecular Mannich-type cyclization.
The mechanism is depicted below:
Caption: Reaction mechanism for the formation of a pyridyl-substituted tetrahydro-1,4-thiazepine.
Experimental Protocol
This protocol provides a general procedure for the synthesis of 7-(pyridin-2-yl)tetrahydro-1,4-thiazepine. The stoichiometry and reaction conditions can be adapted for other vinyl pyridine isomers (e.g., 4-vinylpyridine) or substituted derivatives.
Materials and Equipment
| Reagents & Materials | Equipment |
| 2-Vinylpyridine (≥97%, inhibited) | Round-bottom flask (50 mL or 100 mL) |
| 2-Aminoethanethiol hydrochloride | Magnetic stirrer and stir bar |
| Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) | Reflux condenser |
| Ethanol (anhydrous) or Methanol | Heating mantle or oil bath |
| Dichloromethane (DCM) | Separatory funnel |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Rotary evaporator |
| Diethyl ether or Hexanes | Thin-Layer Chromatography (TLC) plates |
| Hydrochloric acid (HCl), 1M solution | Column chromatography setup (Silica gel) |
| Sodium bicarbonate (NaHCO₃), saturated solution | NMR tubes, MS vials |
Safety Precaution: 2-Vinylpyridine is toxic, flammable, and polymerizes readily.[6] It should be handled in a well-ventilated fume hood. 2-Aminoethanethiol has a strong, unpleasant odor. All manipulations should be performed with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Step-by-Step Procedure
-
Reactant Preparation:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminoethanethiol hydrochloride (e.g., 1.14 g, 10 mmol, 1.0 equiv) in anhydrous ethanol (40 mL).
-
To this solution, add triethylamine (e.g., 1.53 mL, 11 mmol, 1.1 equiv) dropwise at room temperature. This deprotonates the amine hydrochloride and liberates the free base of 2-aminoethanethiol. Stir for 15 minutes. Alternatively, a solid base like K₂CO₃ can be used.
-
-
Reaction Initiation:
-
Slowly add 2-vinylpyridine (e.g., 1.08 mL, 10 mmol, 1.0 equiv) to the stirred solution of 2-aminoethanethiol. The addition should be done dropwise to control any potential exotherm.
-
Vinylpyridine is sensitive to polymerization, which can be initiated by heat or light; therefore, samples are often stabilized with an inhibitor like tert-butylcatechol.[6]
-
-
Cyclization Reaction:
-
Once the addition is complete, attach a reflux condenser to the flask.
-
Heat the reaction mixture to a gentle reflux (approx. 78-80°C for ethanol) using a heating mantle or oil bath.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexanes and ethyl acetate. The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear. Typical reaction times range from 4 to 12 hours.
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate again on the rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product is typically a viscous oil or a solid. Purify it using flash column chromatography on silica gel.
-
A gradient elution system, starting with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity (e.g., to 70:30 hexanes:ethyl acetate with 1% triethylamine to prevent streaking), is usually effective.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified pyridyl-substituted tetrahydro-1,4-thiazepine.
-
Product Characterization
The final product should be characterized using standard analytical techniques to confirm its structure and purity.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed structural information about the arrangement of protons and carbons in the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the functional groups present (e.g., C-N, C-S, aromatic C-H).
Expert Insights: Key Parameters and Optimization
The success of this synthesis relies on the careful control of several key parameters.
| Parameter | Influence & Expert Recommendation |
| Solvent Choice | Protic solvents like ethanol or methanol are commonly used as they facilitate the necessary proton transfers in the Michael addition and cyclization steps. Aprotic solvents can also be used, but reaction rates may differ.[7] |
| Base | A non-nucleophilic organic base like triethylamine (TEA) is preferred to liberate the free amine from its salt without competing in the reaction. An inorganic base like K₂CO₃ can also be effective. |
| Temperature Control | While heating is required to drive the intramolecular cyclization, excessive temperatures (>100°C) or prolonged heating can lead to the polymerization of the vinyl pyridine starting material.[6] Gentle reflux is optimal. |
| Stoichiometry | Using a 1:1 molar ratio of reactants is generally effective. A slight excess of the amine can be used to ensure complete consumption of the vinyl pyridine but may complicate purification. |
| Atmosphere | While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidation of the thiol, especially during prolonged heating. |
Experimental Workflow Visualization
The following diagram outlines the complete workflow from setup to final product characterization.
Caption: Step-by-step experimental workflow for the synthesis of tetrahydro-1,4-thiazepines.
Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction; incorrect stoichiometry. | Extend reaction time and re-verify by TLC. Ensure accurate measurement of all reagents. Confirm the base was sufficient to generate the free amine. |
| Polymerization of Reactant | Reaction temperature too high; presence of radical initiators. | Maintain gentle reflux and avoid overheating. Use vinyl pyridine with an inhibitor.[6] Consider adding a radical scavenger if issues persist. |
| Multiple Spots on TLC | Side reactions or incomplete cyclization. | The intermediate thioether may be present. Ensure sufficient heating time for the cyclization step. Optimize purification to separate the product from byproducts. |
| Product Streaking on TLC | The basic nitrogen of the product interacts strongly with acidic silica gel. | Add a small amount of triethylamine (0.5-1%) to the chromatography eluent to neutralize the silica and improve peak shape. |
Conclusion
This application note provides a reliable and detailed protocol for the cyclization of 2-aminoethanethiol with vinyl pyridines to synthesize valuable tetrahydro-1,4-thiazepine heterocycles. By carefully controlling key parameters such as temperature and stoichiometry, researchers can achieve good yields of the desired products. The insights into the reaction mechanism and troubleshooting guide serve to empower scientists in drug discovery and chemical synthesis to effectively utilize this powerful synthetic transformation.
References
- Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI.
- (PDF) Synthesis of Polysubstituted Tetrahydro‐1,4‐Thiazepines by Rhodium‐Catalyzed Ring Expansion of Dihydro‐1,3‐Thiazines with Diazoesters. ResearchGate.
- Synthesis of bicyclic 1,4-thiazepines as novel anti-Trypanosoma brucei brucei agents. PMC.
- Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. PMC - NIH.
- Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol. Beilstein Journals.
-
Synthesis of 2,3,4,7-tetrahydro[1][8]thiazepines from thiazolidines and β-enaminonitriles. ResearchGate. Available at:
- Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction. Google Patents.
- Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation. PubMed.
-
2-Vinylpyridine. Wikipedia. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of bicyclic 1,4-thiazepines as novel anti-Trypanosoma brucei brucei agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol [beilstein-journals.org]
- 4. Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 7. DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction - Google Patents [patents.google.com]
- 8. Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Polar Heterocyclic Amines
Welcome to the technical support center for the purification of polar heterocyclic amines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these often-problematic compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot effectively and optimize your purification strategies.
Polar heterocyclic amines are ubiquitous in pharmaceuticals and bioactive molecules. However, their inherent basicity and high polarity present significant purification challenges, from poor retention in reversed-phase chromatography to strong, unwanted interactions with silica gel. This guide offers solutions to these common issues in a practical, question-and-answer format.
Troubleshooting & FAQs
Chromatography Issues
Q1: My polar heterocyclic amine shows little to no retention on my C18 reversed-phase column and elutes in the void volume. What is happening and how can I fix it?
A: This is a classic problem. Reversed-phase chromatography separates compounds based on hydrophobicity. Highly polar analytes, like many heterocyclic amines, have little affinity for the non-polar C18 stationary phase and are swept off the column with the mobile phase front.[1] To achieve retention and separation, you need a chromatographic mode that embraces polarity rather than repelling it.
Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[1][2][3] It uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[4][5] The mechanism involves the partitioning of the polar analyte into a water-enriched layer that forms on the surface of the stationary phase.[1][3][4] As you increase the aqueous content (the strong solvent), the polar compounds elute.[1][5]
-
Mixed-Mode Chromatography (MMC): This technique uses stationary phases with multiple functionalities, such as combining reversed-phase (hydrophobic) and ion-exchange (charge-based) characteristics.[2][6][7] This allows for multiple, tunable retention mechanisms on a single column.[8][9] For a polar amine, a mixed-mode column with cation-exchange and reversed-phase ligands can provide excellent retention and unique selectivity that is not achievable with either mode alone.[6] You can adjust retention by modifying mobile phase pH, ionic strength, and organic solvent content.[9]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses supercritical carbon dioxide as the primary mobile phase.[10] It is considered a "green" alternative to normal-phase chromatography and is highly effective for separating polar compounds, especially chiral ones.[10][11] The low viscosity of the mobile phase allows for very fast and efficient separations.[11][12]
Q2: I'm performing flash chromatography on silica gel, but my basic amine is streaking badly, resulting in poor separation and low purity. What causes this and what can I do?
A: This streaking, or peak tailing, is caused by strong acid-base interactions between your basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[13] This interaction leads to irreversible or slow-to-desorb binding, causing the compound to bleed slowly off the column instead of eluting as a sharp band.
Solutions:
-
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent. This modifier acts as a competitor, binding to the acidic silanol sites and preventing your compound from interacting too strongly.[13][14]
-
Stationary Phase Deactivation or Substitution:
-
Deactivate the Silica: Before loading your sample, you can neutralize the acidic sites by flushing the packed column with your initial, non-polar eluent containing 1-2% triethylamine.[15]
-
Use an Alternative Stationary Phase: If tailing persists, switch to a less acidic or basic stationary phase. Options include:
-
Diagram: Mechanism of Peak Tailing and Mitigation This diagram illustrates how a basic amine interacts with acidic silica and how a basic modifier like Triethylamine (TEA) can prevent this, leading to improved peak shape.
Caption: Tailing on silica vs. mitigation with a basic modifier.
Q3: My compound is an ionic salt or is highly water-soluble. Which purification technique is best?
A: For compounds that are permanently charged or extremely water-soluble, Ion-Exchange Chromatography (IEX) is the most powerful and direct purification method.[18]
Principle: IEX separates molecules based on their net charge by utilizing a stationary phase with covalently bound ionic groups.[19][20]
-
For your polar heterocyclic amine, which will be positively charged (cationic) at a pH below its pKa, you would use a Cation-Exchange resin. This resin has negatively charged functional groups (e.g., sulfonate) that will bind your positively charged molecule.[20]
General IEX Workflow:
-
Equilibration: The column is equilibrated with a low-ionic-strength buffer at a specific pH that ensures your compound is charged.
-
Loading: The sample is loaded onto the column. The target amine binds to the resin, while neutral and similarly charged impurities pass through.
-
Washing: The column is washed with the equilibration buffer to remove any weakly bound impurities.
-
Elution: The purified amine is eluted from the column by increasing the ionic strength of the mobile phase (e.g., with a salt gradient like NaCl) or by changing the pH to neutralize the charge on the amine.[19]
Solid-Phase Extraction (SPE) using ion-exchange cartridges is also an excellent method for sample cleanup and concentration prior to analysis or for small-scale purification.[21][22][23]
Recrystallization Issues
Q4: I'm trying to recrystallize my compound, but it keeps "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of your compound, or if the solution is cooled too quickly. The presence of impurities can also inhibit crystal formation.
Troubleshooting Steps:
-
Re-dissolve and Cool Slowly: Add a small amount of hot solvent to fully dissolve the oil, then allow the flask to cool to room temperature undisturbed. Slow cooling is critical for forming a proper crystal lattice.[14][24]
-
Induce Crystallization: If crystals are reluctant to form, try scratching the inside of the flask at the surface of the liquid with a glass rod. This creates microscopic scratches that can serve as nucleation sites. Adding a "seed crystal" of the pure compound can also initiate crystallization.[14]
-
Change the Solvent System: Your solvent may not be optimal.
-
Single Solvent: Find a solvent where your compound is highly soluble when hot but poorly soluble when cold.[25]
-
Co-solvent System: Use a pair of miscible solvents. Dissolve your compound in a minimum of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Gently heat to clarify and then cool slowly.[24][25]
-
-
Purify a Salt Form: Amines can often be converted into salts (e.g., hydrochloride or trifluoroacetate) by treatment with an acid.[26] These salts frequently have very different solubility profiles and are often more crystalline than the free base, making them easier to recrystallize.[27]
Method Selection & Summary
Choosing the right purification strategy from the start can save significant time and resources. The following workflow and table provide a guide for selecting the best technique based on the properties of your polar heterocyclic amine.
Diagram: Purification Method Selection Workflow
Caption: Workflow for selecting a purification method.
Comparison of Key Purification Techniques
| Technique | Principle | Best For... | Advantages | Disadvantages |
| Modified Flash Chromatography | Adsorption (Normal Phase) | Preparative scale purification of moderately polar, basic amines. | Cost-effective, simple setup, high capacity. | Can have poor resolution for very polar compounds; requires solvent modifiers.[13][14] |
| HILIC | Partitioning | Highly polar, neutral, or ionic compounds not retained by reversed-phase.[1][5] | Excellent retention for polar analytes; volatile mobile phases are MS-friendly.[4] | Can have longer equilibration times; retention mechanism can be complex.[2][28] |
| Ion-Exchange (IEX) | Electrostatic Interaction | Permanently charged or ionizable compounds.[18][20] | High selectivity and capacity for charged molecules; predictable retention.[19] | Requires buffered mobile phases; high salt can be incompatible with MS detection. |
| Mixed-Mode (MMC) | Multiple (Hydrophobic, IEX, HILIC) | Complex mixtures with analytes of varying polarity and charge.[6][7] | Unmatched selectivity and flexibility; can retain both polar and non-polar compounds in one run.[6][8] | Method development can be more complex; columns can be more expensive.[2] |
| SFC | Partitioning/Adsorption | Chiral separations and fast purification of moderately polar compounds.[11][29] | Very fast run times; reduced organic solvent consumption ("green"); excellent for preparative scale.[10][11] | May not be suitable for extremely polar, water-soluble compounds; requires specialized equipment.[30] |
| Recrystallization | Differential Solubility | Final polishing step for solid compounds; removal of minor impurities. | Can yield very high purity material; scalable and cost-effective. | Compound must be a solid; risk of "oiling out"; can have lower recovery.[31] |
Experimental Protocols
Protocol 1: Deactivating Silica Gel for Flash Chromatography
-
Column Packing: Dry pack the column with standard silica gel.
-
Solvent Preparation: Prepare your initial, non-polar elution solvent (e.g., 98:2 Hexane:Ethyl Acetate) and add 1-2% triethylamine (TEA).
-
Deactivation Flush: Flush the packed column with 2-3 column volumes of this TEA-containing solvent. This neutralizes the active acidic sites.[15]
-
Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent without TEA to remove the excess base.
-
Sample Loading: Load your sample (dissolved in a minimum amount of solvent or dry-loaded onto silica).
-
Elution: Run the chromatography using your pre-determined solvent system (which may or may not contain a small amount of TEA, e.g., 0.1%, for maintenance).
Protocol 2: General Method Development for HILIC
-
Column Selection: Start with a bare silica or an amide-based HILIC column.
-
Mobile Phase Preparation:
-
Mobile Phase A (Organic): Acetonitrile.
-
Mobile Phase B (Aqueous): 10 mM ammonium formate or ammonium acetate in water. The buffer is crucial for good peak shape.
-
-
Initial Gradient:
-
Start at high organic content: 95% A / 5% B.
-
Run a linear gradient to 50% A / 50% B over 10-15 minutes.
-
Hold at 50% A for 2-3 minutes.
-
Return to 95% A and re-equilibrate for at least 5-10 minutes (equilibration is critical in HILIC).
-
-
Optimization: Based on the initial run, adjust the gradient slope, buffer concentration, and pH to optimize selectivity and resolution. For basic amines, a slightly acidic buffer (e.g., ammonium formate, pH ~3) often yields sharp peaks.
Protocol 3: Purification using a Cation-Exchange SPE Cartridge
-
Conditioning: Condition a strong cation-exchange (SCX) SPE cartridge by passing methanol through it, followed by water.
-
Equilibration: Equilibrate the cartridge with a low-ionic-strength buffer at a pH where your amine is protonated (e.g., 0.1% formic acid in water, pH ~2.7).
-
Loading: Dissolve your sample in the equilibration buffer and slowly pass it through the cartridge. Your cationic amine will bind.
-
Washing: Wash the cartridge with the equilibration buffer to remove neutral impurities. Follow with a wash using a mid-polarity solvent like methanol to remove non-polar impurities.
-
Elution: Elute your purified amine using a basic solution that will neutralize its charge, such as 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the basic methanolic solution to yield the purified free-base amine.
References
-
How Good is SFC for Polar Analytes? | Chromatography Today. [Link]
-
Ion Exchange Reclaimers for Amine Cleaning & Purification. GP GASPACK S.A. [Link]
-
Mixed-Mode Chromatography and Stationary Phases. Hawach Scientific. [Link]
-
A novel one-step extraction method for simultaneously determining eleven polar heterocyclic aromatic amines in meat products by UHPLC-MS/MS. Analytical Methods (RSC Publishing). [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters. [Link]
-
Determination of less polar heterocyclic amines in meat extracts: fast sample preparation method using solid-phase microextraction prior to high-performance liquid chromatography-fluorescence quantification. PubMed. [Link]
-
Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]
-
Mixed-Mode Chromatography. ResearchGate. [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. ScienceDirect. [Link]
-
Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. [Link]
-
Analysis of heterocyclic aromatic amines. PubMed. [Link]
-
Is there an easy way to purify organic amines? Biotage. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. SpringerLink. [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne Labs. [Link]
-
Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC. LCGC International. [Link]
-
HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]
-
Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. [Link]
-
Mixed-Mode Chromatography—A Review. LCGC International. [Link]
-
Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. MDPI. [Link]
-
HILIC: The Pros and Cons. LCGC International. [Link]
-
Solid phase extraction of amines. ResearchGate. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
-
Exploring the Principle of Ion Exchange Chromatography and Its Applications. Technology Networks. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Experiment 2: Recrystallization. Thompson Rivers University. [Link]
-
Ion-Exchange Chromatography. Chemistry LibreTexts. [Link]
-
Purification of strong polar and basic compounds. Reddit. [Link]
-
TROUBLESHOOTING GUIDE. Restek. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Recrystallisation Help. Reddit. [Link]
-
Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. PMC. [Link]
-
Recrystallization-1.pdf. University of California, Irvine. [Link]
Sources
- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 2. waters.com [waters.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. waters.com [waters.com]
- 13. biotage.com [biotage.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Chromatography [chem.rochester.edu]
- 17. reddit.com [reddit.com]
- 18. gpgaspack.com [gpgaspack.com]
- 19. technologynetworks.com [technologynetworks.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. A novel one-step extraction method for simultaneously determining eleven polar heterocyclic aromatic amines in meat products by UHPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. web.mnstate.edu [web.mnstate.edu]
- 25. athabascau.ca [athabascau.ca]
- 26. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 27. Tips & Tricks [chem.rochester.edu]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 31. reddit.com [reddit.com]
Technical Support Center: Enantioseparation of 3-(Pyridin-3-yl)thiomorpholine
Case ID: CHIRAL-8392 Status: Open for Resolution Assigned Specialist: Senior Application Scientist, Chiral Separations Unit[1]
Executive Summary & Molecule Analysis
You are attempting to resolve the enantiomers of 3-(Pyridin-3-yl)thiomorpholine . This is a challenging separation due to the dual-basic nature of the molecule.
-
The Scaffold: A thiomorpholine ring substituted at the C3 position.
-
The Challenge: The molecule contains two nitrogen centers:
-
Secondary Amine (Thiomorpholine ring): Highly basic, prone to severe tailing on silica-based columns due to interaction with residual silanols.
-
Pyridine Nitrogen: Moderately basic, contributes to polarity and UV absorption.
-
-
The Solution: Success relies on Polysaccharide-based Stationary Phases combined with Basic Additives in the mobile phase to suppress non-specific interactions.
Part 1: Method Development Protocol
Do not rely on a single column. Follow this tiered screening approach to ensure a robust method.
Tier 1: The "Golden Standard" Screen (Normal Phase)
This is the highest probability starting point for heterocyclic amines.
| Parameter | Specification | Rationale |
| Columns | Chiralpak AD-H (Amylose) & Chiralcel OD-H (Cellulose) | These two columns cover ~80% of basic drug separations.[1] |
| Mobile Phase | n-Hexane : Isopropanol (90:10) | Standard Normal Phase (NP) starting point.[1] |
| Additive (CRITICAL) | 0.1% Diethylamine (DEA) or Ethanolamine | Mandatory. Without this, the secondary amine will bind to silanols, causing peak tailing or total retention. |
| Flow Rate | 1.0 mL/min | Standard analytical flow.[2] |
| Detection | UV @ 254 nm | The pyridine ring provides strong absorption here. |
| Temperature | 25°C | Start ambient. Lowering to 10°C can improve resolution (Rs) if partial separation occurs. |
Tier 2: Immobilized Phase Screening (Solvent Flexibility)
If Tier 1 fails to resolve or solubility is poor in Hexane, move to Immobilized Phases (Chiralpak IA, IB, IC).
-
Mobile Phase A: Methyl tert-butyl ether (MTBE) / Ethanol (90:[1]10) + 0.1% DEA.[3]
-
Why: MTBE offers unique selectivity and better solubility for polar heterocycles than Hexane.
-
-
Mobile Phase B (Polar Organic Mode): 100% Methanol or Acetonitrile + 0.1% DEA.
-
Why: "Polar Organic Mode" (POM) is excellent for polar amines that crash out in hexane.
-
Part 2: Visualizing the Workflow
The following diagram outlines the logical flow for method development, ensuring you do not waste solvent or column life on low-probability runs.
Figure 1: Decision matrix for chiral method development of basic heterocycles. Note the critical branch point based on sample solubility.
Part 3: Troubleshooting Guide (FAQ Style)
Q1: My peaks are tailing severely (Asymmetry > 1.5). Is the column dead? Diagnosis: Likely not. This is classic "Silanol Effect." The secondary amine in the thiomorpholine ring is interacting with the acidic silanols on the silica support. The Fix:
-
Increase Additive: Bump DEA/TEA from 0.1% to 0.2% .
-
Switch Additive: Try Ethanolamine . It is structurally similar to the analyte and often masks silanols better for secondary amines.
-
Check Mobile Phase Age: Amines are volatile. If your pre-mixed mobile phase is >2 days old, the DEA may have evaporated. Prepare fresh.
Q2: I see separation, but the baseline rises/drifts during the run. Diagnosis: This is often due to the "Memory Effect" or oxidation of the sulfur atom if using unstable solvents. The Fix:
-
Thiomorpholine Stability: Sulfur is prone to oxidation. Ensure your sample is fresh and not degrading into sulfoxides (which are chiral themselves and will create ghost peaks).
-
Equilibration: Polysaccharide columns require significant equilibration (20+ column volumes) when switching between additives.
Q3: The sample precipitates when I inject it. Diagnosis: 3-(Pyridin-3-yl)thiomorpholine is polar.[1] If you dissolve it in pure DMSO or Methanol and inject a large volume into a Hexane mobile phase, it will crash out. The Fix:
-
Diluent Matching: Dissolve the sample in the mobile phase (e.g., Hexane/IPA/DEA).
-
Low Volume Injection: If you must use MeOH/DMSO for solubility, keep injection volume < 5 µL to allow instant dilution.
-
Switch to POM: Abandon Normal Phase and use Polar Organic Mode (100% Methanol + 0.1% DEA + Chiralpak IA/IC). This solves both solubility and separation issues.
Part 4: Advanced Optimization (The "Self-Validating" System)
To ensure your method is robust (Trustworthiness), perform this quick validation check:
The Elution Order Reversal Test: If you are unsure if a small peak is an enantiomer or an impurity:
-
Switch from Chiralpak AD-H (Amylose) to Chiralcel OD-H (Cellulose).[1]
-
These columns often possess "complementary selectivity."
-
If the elution order reverses (or selectivity changes drastically), it confirms the chiral nature of the separation. If the peak profile remains identical, you may be looking at a chemical impurity (e.g., a regioisomer), not an enantiomer.
References
-
Daicel Chiral Technologies. (2025). Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link][1]
-
Phenomenex. (2025). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link][1]
-
ResearchGate. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. Retrieved from [Link]
Sources
Improving yield in the cyclization of pyridine-thiomorpholine precursors
Topic: Improving Yield in the Cyclization of Pyridine-Thiomorpholine Precursors Ticket ID: PYR-THIO-CYCL-001
Welcome to the Heterocycle Synthesis Support Hub
User Status: Verified Researcher System: Pyridine-Thiomorpholine Hybrid Scaffolds Objective: Maximize Cyclization Yield & Purity
This guide addresses the specific challenges of forming thiomorpholine rings tethered to or fused with pyridine cores. Whether you are attempting an intramolecular
Part 1: Diagnostic Workflow (Start Here)
Before adjusting parameters, identify your specific failure mode using the decision matrix below.
Figure 1: Troubleshooting decision matrix for pyridine-thiomorpholine synthesis. Identify your pathway to select the correct optimization module.
Part 2: Troubleshooting Guides & FAQs
Module A: Intramolecular Cyclization (
/ Alkylation)
Scenario: You have a pyridine with a pendant chain (e.g., 2-((2-chloroethyl)amino)pyridine) and are trying to close the thiomorpholine ring using a sulfur nucleophile, or vice versa.
Q1: My reaction stalls at 40-50% conversion. Increasing heat only causes degradation. What is happening?
Diagnosis: You are likely fighting an entropy battle combined with poor nucleophilicity. The formation of a 6-membered ring is kinetically favored, but if your base forms a "tight ion pair" with the nucleophile, the effective concentration of the reactive species drops.
The Fix: The "Cesium Effect"
Replace Sodium (
-
Mechanism: Cesium has a large ionic radius (1.67 Å), which creates a "loose contact ion pair" with the nucleophile (e.g., thiolate or amine). This increases the nucleophile's freedom of motion and solubility in organic solvents like DMF, significantly accelerating the cyclization rate without requiring excessive heat [1].
Optimized Protocol (Intramolecular Closure):
-
Solvent: Anhydrous DMF or MeCN (0.1 M concentration). Note: High dilution favors cyclization over intermolecular polymerization.
-
Base:
(2.0 - 3.0 equivalents). -
Additive: TBAI (Tetrabutylammonium iodide, 10 mol%) if the leaving group is a chloride. This facilitates the Finkelstein reaction in situ (
), creating a better leaving group. -
Temperature: 60°C. Do not exceed 80°C to prevent sulfur oxidation or elimination.
Q2: I see a "vinyl" side product in my LCMS. Why?
Diagnosis: Elimination (
The Fix:
-
Switch Base: Move to a milder, non-nucleophilic base like
or . Avoid alkoxides ( , ) or hydrides ( ). -
Lower Temperature: Elimination usually has a higher activation energy than substitution. Reduce temperature by 10-20°C and extend reaction time.
Module B: Metal-Catalyzed Coupling (Buchwald-Hartwig)
Scenario: You are coupling a pre-formed thiomorpholine to a halopyridine using Palladium.
Q3: The reaction turns black immediately, and yield is <10%. Is the sulfur poisoning the catalyst?
Diagnosis: Yes. The sulfur atom in thiomorpholine is a "soft" donor that binds strongly to Palladium (Pd), displacing standard ligands and deactivating the catalyst (forming Pd-S species).
The Fix: Ligand Shielding You must use a ligand with a large "bite angle" or steric bulk that prevents the sulfur from coordinating to the metal center.
Recommended Catalyst Systems:
| Component | Recommendation | Why? |
|---|
| Pre-catalyst |
Q4: How do I remove the Palladium after the reaction? The sulfur seems to hold onto it.
Diagnosis: Thiomorpholines are excellent chelators. Residual Pd is not just toxic; it can catalyze decomposition of your product over time.
The Fix: Scavenger Resins Standard Celite filtration is insufficient.
-
Add SiliaMetS® Thiol or MP-TMT resin to the crude reaction mixture (post-workup, dissolved in EtOAc/THF).
-
Stir at 40°C for 2-4 hours.
-
Filter. These resins have a higher affinity for Pd than your thiomorpholine product does.
Module C: Universal Handling (Oxidation)
Q5: My product mass is M+16 or M+32. Is it oxidizing?
Diagnosis: Thiomorpholines are prone to oxidation to Sulfoxides (S=O, +16) and Sulfones (O=S=O, +32), especially in the presence of pyridine which can act as a radical transfer agent under light.
The Fix:
-
Degassing: Sparge all solvents with Argon for 15 minutes before adding reagents.
-
Workup: Avoid peroxide-containing ethers (check your THF/Ether for peroxides).
-
Storage: Store the final product as an HCl or Oxalate salt. The protonation of the amine reduces the electron density on the ring, indirectly stabilizing the sulfur.
Part 3: Mechanistic Visualization
The following diagram illustrates the "Cesium Effect" facilitating the difficult intramolecular closure, contrasted with the Sulfur Poisoning pathway in Pd-catalysis.
Figure 2: Mechanistic comparison: The Cesium Effect promotes cyclization by creating reactive loose ion pairs, while bulky ligands (Pathway B) are required to prevent sulfur from poisoning the Palladium catalyst.
Part 4: Summary of Optimized Conditions
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Reasoning |
| Base ( | Larger cation radius promotes solubility and nucleophilicity (Cesium Effect) [1]. | ||
| Solvent | THF, DCM | DMF, MeCN, DMSO | Polar aprotic solvents stabilize the transition state; DMSO is excellent but hard to remove. |
| Catalyst (Pd) | Xantphos prevents S-coordination to Pd center [2]. | ||
| Concentration | 0.5 M - 1.0 M | 0.05 M - 0.1 M | High dilution favors intramolecular cyclization over dimerization. |
| Atmosphere | Air | Argon/Nitrogen | Prevents S-oxidation to sulfoxides. |
References
-
Cesium carbonate as a mediated inorganic base in some organic transformations. Source: Journal of Chemical Reviews (via ResearchGate) Context: Explains the "Cesium Effect," where the large ionic radius of
leads to solvent-separated ion pairs, enhancing the nucleophilicity of anions in intramolecular cyclizations. URL:[Link] -
Palladium-Catalyzed Buchwald-Hartwig Coupling of Deactivated Aminothiophenes.
to overcome catalyst deactivation in sulfur-containing substrates. URL:[Link] -
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence. Source: ChemRxiv Context: Provides insight into base-mediated cyclization of thiomorpholine precursors and handling of sulfur intermediates. URL:[Link]
Technical Support Center: Solubility Enhancement for Pyridine-Thiomorpholine Salts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridine-thiomorpholine salts. This guide provides in-depth troubleshooting advice and detailed protocols to address the solubility challenges frequently encountered with this important class of compounds. Pyridine and thiomorpholine scaffolds are versatile heterocyclic building blocks in medicinal chemistry, but their salt forms can present significant formulation hurdles. This center is designed to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and provides a foundation for troubleshooting.
FAQ 1: Why is my pyridine-thiomorpholine salt exhibiting poor aqueous solubility?
Answer: Poor solubility in a crystalline salt is typically a battle between the energy required to break apart the crystal lattice and the energy released when the individual ions interact with the solvent (hydration). Several factors could be at play:
-
High Crystal Lattice Energy: The arrangement of your pyridine-thiomorpholine cation and its counter-ion in the solid state might be exceptionally stable. This strong, ordered packing requires a large amount of energy to overcome before the salt can dissolve.
-
pH of the Medium: Pyridine-thiomorpholine derivatives are basic compounds. Their solubility is highly dependent on the pH of the aqueous medium. The pKa of the pyridinium ion is approximately 5.25, while the conjugate acid of thiomorpholine has a pKa of about 9.0.[1][2][3] In solutions with a pH above these pKa values, the equilibrium will shift towards the neutral, un-ionized free base, which is often significantly less soluble than its charged salt form.[4]
-
Common Ion Effect: If the dissolution medium already contains an ion that is common with your salt (e.g., trying to dissolve a hydrochloride salt in a chloride-containing buffer), it can suppress solubility.[5] This shifts the dissolution equilibrium back towards the solid, undissolved state.
-
Hydrophobicity of the Molecule: Beyond the basic centers, the overall structure of your molecule may be large and lipophilic, which inherently limits its affinity for aqueous environments.
FAQ 2: What is the very first step I should take to troubleshoot low solubility?
Answer: The first and most critical step is to determine the pH-solubility profile of your compound. Since pyridine-thiomorpholine salts are salts of weak bases, their solubility is expected to increase dramatically as the pH decreases.[6] This is governed by the Henderson-Hasselbalch equation.[7]
By measuring the solubility at various pH points (e.g., from pH 2 to pH 8), you can identify the pH of maximum solubility and determine if a simple pH adjustment of your formulation vehicle is sufficient to meet your concentration requirements. This experiment provides foundational data that will guide all subsequent enhancement strategies.
FAQ 3: My compound is still not soluble enough, even at low pH. What does this suggest?
Answer: If solubility remains a challenge even at a pH where the compound is fully ionized, it strongly suggests that the issue lies with the intrinsic properties of the salt form itself. This could be due to very high crystal lattice energy or the formation of an insoluble salt with components of your buffer. At this point, you must move beyond simple pH adjustment and consider modifying the solid form of the active pharmaceutical ingredient (API).
FAQ 4: How does the choice of counter-ion (the "salt-former") impact solubility?
Answer: The choice of counter-ion is critical and can alter solubility by orders of magnitude.[8] The counter-ion influences both the crystal lattice energy and the hydration energy of the resulting salt.[9] There is a "pKa rule" for successful salt formation, which states that the pKa of the basic drug should be at least 2-3 units higher than the pKa of the acidic counter-ion to ensure a stable ionic interaction.[8][10]
For basic drugs like pyridine-thiomorpholine compounds, common anionic counter-ions include:
-
Inorganic: Hydrochloride (HCl), hydrobromide (HBr), sulfate (SO₄²⁻)
-
Organic: Mesylate (methanesulfonate), tosylate (p-toluenesulfonate), acetate, fumarate[8]
Chloride is the most frequently used counter-ion for basic drugs.[11] However, sometimes more complex organic counter-ions can disrupt crystal packing more effectively or provide additional hydrogen bonding opportunities with water, leading to improved solubility. A systematic salt screening experiment is the definitive way to identify the optimal counter-ion for your specific molecule.
Section 2: Advanced Strategies & Troubleshooting Guides
If foundational approaches are insufficient, these guides provide structured pathways to solve more complex solubility problems.
Troubleshooting Guide 1: The Salt Form Itself is the Problem
Issue: You have confirmed your compound is fully ionized, but solubility is still too low across the entire pH range. This points to an unfavorable salt form.
Strategy: Perform a Salt Screening Cascade.
The goal is to create a variety of new salt forms and identify one with superior physicochemical properties.
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. microbenotes.com [microbenotes.com]
- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmtech.com [pharmtech.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
Validation & Comparative
Mass spectrometry fragmentation patterns of thiomorpholine derivatives
Executive Summary
Thiomorpholine (
This guide provides a technical comparison of thiomorpholine fragmentation against its structural analogs, detailing the specific cross-ring cleavage pathways and diagnostic neutral losses required for unambiguous identification.
Part 1: Comparative Mechanistic Analysis
To accurately identify thiomorpholine derivatives, one must distinguish them from their common analogs: Morpholine (oxygen-containing) and Piperazine (nitrogen-containing).
Table 1: Comparative MS Characteristics
| Feature | Thiomorpholine Derivatives | Morpholine Derivatives | Piperazine Derivatives |
| Heteroatom | Sulfur ( | Oxygen ( | Nitrogen ( |
| Isotopic Signature | Diagnostic: | No significant | No significant |
| Proton Affinity | Moderate (Sulfur is less basic than N). | Moderate. | High (Two basic nitrogens). |
| Key Neutral Loss | 46 Da ( | 30 Da ( | 43 Da ( |
| Redox Behavior | Prone to in-source oxidation ( | Stable against oxidation. | Stable against oxidation. |
| Fragmentation Mode | C-S bond cleavage (weak bond). | C-O bond cleavage.[1][2][3] | C-N bond cleavage.[4] |
The Sulfur Advantage: Isotopic Patterning
The most immediate confirmation of a thiomorpholine ring is the A+2 isotope peak . While
-
Protocol Tip: Always zoom into the molecular ion cluster. A clear
peak suggests the presence of Sulfur (or Chlorine/Bromine, though Halogen patterns differ significantly).
Part 2: Fragmentation Pathways (The "How")
The fragmentation of thiomorpholine derivatives under Electrospray Ionization (ESI) is driven by the stability of the sulfur radical cation and the weakness of the C-S bond relative to C-O or C-N bonds.
Mechanism 1: Cross-Ring Cleavage (Retro-Diels-Alder-like)
Unlike aromatic systems, saturated heterocycles undergo cross-ring cleavage. For thiomorpholine, the ring opens to release neutral ethylene fragments or thioformaldehyde.
-
Initiation: Protonation usually occurs on the Nitrogen (more basic), but charge migration or radical initiation can localize on Sulfur.
-
Ring Opening: The C-S bond breaks (homolytic or heterolytic).
-
Neutral Loss:
-
Loss of 46 Da (
): This is the "Thioformaldehyde" loss, highly diagnostic for the S-ring. -
Loss of 28 Da (
): Loss of an ethylene bridge, common to all three heterocycles but often followed by the 46 Da loss in thiomorpholine.
-
Mechanism 2: Alpha-Cleavage
The bond alpha to the heteroatom is prone to cleavage. In thiomorpholine, the bond between
Visualization: Fragmentation Pathway
The following diagram illustrates the primary fragmentation route for a generic N-substituted thiomorpholine derivative.
Figure 1: Primary fragmentation pathways of the thiomorpholine cation. The loss of 46 Da (CH2S) is the primary diagnostic marker distinguishing it from morpholine (which loses 30 Da).
Part 3: Experimental Protocol
To achieve reproducible fragmentation data, specific attention must be paid to the "soft" nature of the sulfur atom to prevent premature in-source oxidation.
Sample Preparation
-
Solvent: Methanol/Water (50:50 v/v). Avoid high concentrations of Acetonitrile if investigating oxidative metabolites, as impurities can sometimes catalyze oxidation.
-
Additive: 0.1% Formic Acid (proton source).
-
Concentration: 1 µM - 10 µM. Sulfur derivatives ionize well; avoid saturation.
LC-MS/MS Parameters (ESI Positive Mode)
-
Source Temperature:
. (Excessive heat can promote degradation). -
Capillary Voltage: 3.0 - 3.5 kV.
-
Collision Energy (CE): Stepped CE (e.g., 15, 30, 45 eV) is recommended.
-
Low CE (10-20 eV): Preserves molecular ion
.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Med CE (25-35 eV): Promotes Cross-ring cleavage (Diagnostic fragments).
-
High CE (>40 eV): Smashes ring to elemental ions (
, ).
-
Diagnostic Workflow
Use this logic flow to confirm the presence of the thiomorpholine moiety in an unknown derivative.
Figure 2: Decision tree for distinguishing thiomorpholine from morpholine using isotopic patterns and neutral loss scanning.
Part 4: Case Study & Data Interpretation
The "Oxidation Trap"
A common pitfall when analyzing thiomorpholine drugs is the appearance of a peak at
-
Observation: You synthesize a thiomorpholine drug (MW 300). You see peaks at m/z 301, 317, and 333.
-
Interpretation: This is not an impurity. It is the S-oxide (Sulfoxide) and S,S-dioxide (Sulfone) .
-
Verification: Run MS/MS on the m/z 317 peak. If it shows a loss of 64 Da (
) or characteristic loss of oxygen (16 Da), it confirms the sulfur core oxidation, validating the thiomorpholine structure.
Summary of Characteristic Fragments
| Precursor | Fragment Ion | Neutral Loss | Structural Assignment |
| Thiomorpholine | Thioformaldehyde loss (Ring opening) | ||
| Thiomorpholine | Thiirane loss (Full S-side cleavage) | ||
| Thiomorpholine | Vinyl loss (less common, high energy) | ||
| Morpholine | Formaldehyde loss |
References
-
Combourieu, B., et al. (2000).[4][5] "Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1." Applied and Environmental Microbiology. Available at: [Link]
-
Holčapek, M., et al. (2010). "Analysis of catalpol derivatives by characteristic neutral losses using liquid chromatography combined with electrospray ionization multistage mass spectrometry." Rapid Communications in Mass Spectrometry. Available at: [Link]
-
NIST Mass Spectrometry Data Center. "Thiomorpholine Mass Spectrum." National Institute of Standards and Technology. Available at: [Link]
-
Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Available at: [Link]
Sources
Mastering Pyridine Heterocycles: A Comparative Guide to High-pH RP, HILIC, and Mixed-Mode HPLC
The Pyridine Paradox: Why Standard Methods Fail
Pyridine heterocycles (pKa ~5.2–6.[1][2]0) represent a classic "perfect storm" in HPLC method development. In standard low-pH (pH 2–3) Reversed-Phase (RP) chromatography, the nitrogen atom is protonated (
Conversely, at neutral pH (pH 7.0), while the molecule is partially deprotonated, it interacts strongly with residual silanol groups (
This guide objectively compares the three most effective strategies to overcome these limitations: High-pH Stable Reversed-Phase , HILIC , and Mixed-Mode Chromatography .
Strategic Decision Framework
Before selecting a column, use this logic flow to determine the optimal separation mode based on your analyte's hydrophobicity (LogP) and basicity.
Figure 1: Decision tree for selecting the optimal chromatographic mode for pyridine derivatives.
Comparative Analysis of Methodologies
Method A: High-pH Reversed-Phase (The Modern Standard)
The Concept: By elevating the mobile phase pH to 10.0 (well above the pyridine pKa), the analyte is forced into its neutral (free base) state. This eliminates silanol interactions and significantly increases hydrophobicity, resulting in sharp peaks and strong retention.
-
Critical Requirement: You must use hybrid-silica particles (e.g., Ethylene-Bridged Hybrid) or chemically modified silica designed for high pH. Standard silica dissolves above pH 8.0.
-
Top Candidates: Waters XBridge BEH C18, Agilent Poroshell HPH, Phenomenex Gemini/Kinetex EVO.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
The Concept: Ideal for aminopyridines or highly polar metabolites. HILIC uses a polar stationary phase and a high-organic mobile phase. Retention is driven by partitioning into a water-enriched layer on the column surface.
-
Critical Requirement: Sample diluent must be high organic (e.g., 90% Acetonitrile) to prevent peak distortion.
-
Top Candidates: Waters BEH Amide, HALO Penta-HILIC.
Method C: Ion-Pairing (The Legacy Alternative)
The Concept: Adding a reagent like sodium hexanesulfonate to the mobile phase. The sulfonate pairs with the protonated pyridine, forming a neutral complex retained by the C18 chain.
-
Verdict: Not Recommended for modern LC-MS workflows due to severe signal suppression and system contamination. Use only if Method A and B fail and UV detection is sufficient.
Performance Data Comparison
| Metric | High-pH RP (Hybrid C18) | HILIC (Amide) | Standard C18 (Low pH) |
| Tailing Factor ( | 1.0 – 1.2 (Excellent) | 1.1 – 1.3 (Good) | 1.8 – 3.5 (Poor) |
| Retention ( | High (Tunable by %B) | High (Tunable by %A) | Low (Elutes in void) |
| MS Sensitivity | High (High organic elution) | Very High (High organic) | Moderate |
| Equilibration Time | Fast (5–10 column vols) | Slow (20–40 column vols) | Fast |
| Robustness | High | Moderate (Sensitive to diluent) | Low (pH sensitive) |
Detailed Experimental Protocol: High-pH RP Strategy
This protocol is designed as a self-validating system. If the System Suitability Test (SST) fails, the method is not reporting accurate data.
Phase 1: Mobile Phase Preparation
-
Buffer (Mobile Phase A): 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Why: Volatile buffer compatible with LC-MS; high buffering capacity at pH 10.
-
-
Organic (Mobile Phase B): 100% Acetonitrile (LC-MS Grade).
Phase 2: Column Selection & Conditions
-
Column: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 100 mm (or equivalent high-pH stable hybrid).
-
Temperature: 40°C (Reduces viscosity, improves mass transfer).
-
Flow Rate: 0.4 mL/min.
Phase 3: Gradient Profile
-
T=0 min: 5% B
-
T=1.0 min: 5% B (Isocratic hold to stack polar impurities)
-
T=8.0 min: 95% B
-
T=10.0 min: 95% B
-
T=10.1 min: 5% B
-
T=13.0 min: 5% B (Re-equilibration)
Phase 4: Self-Validating System Suitability (SST)
Before running samples, inject a standard mix containing Pyridine (neutral marker) and 4-Dimethylaminopyridine (DMAP) (highly basic marker).
Acceptance Criteria:
-
Tailing Factor (
): Must be < 1.3 for both peaks. (Validates silanol suppression). -
Resolution (
): > 2.0 between any critical pair. -
Retention Time Precision: < 0.5% RSD over 5 injections.
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Drifting Retention Times | pH instability or Temperature fluctuation | Ensure pH is 10.0 ± 0.1. Use a column oven. Check if buffer is evaporating (Ammonium Bicarbonate is volatile; replace daily). |
| Peak Splitting | Sample solvent incompatibility | Match sample diluent to initial mobile phase (e.g., 5% ACN in Water). Do not inject 100% ACN in RP mode. |
| High Backpressure | Salt precipitation | Ensure mixing chamber is efficient. Do not use >95% ACN with 10mM salts. |
| Ghost Peaks | System contamination | High pH can strip contaminants from old lines. Passivate system or wash with 50:50 MeOH:Water. |
References
-
Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Application Note. Link
-
Agilent Technologies. Low and High pH Stability of an Agilent Poroshell HPH C18. Application Note 5991-6629EN. Link
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link
-
Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. Technical Guide.[3] Link
-
Helix Chromatography. Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Technical Comparison.[4][5][6][7] Link
Sources
Stability comparison of thiomorpholine vs thiomorpholine 1,1-dioxide
Executive Summary
This guide provides a technical comparison between thiomorpholine and its oxidized derivative, thiomorpholine 1,1-dioxide . For drug development professionals, the choice between these two heterocycles often dictates the metabolic fate, solubility profile, and basicity of a lead compound.
-
Thiomorpholine acts as a metabolic "soft spot," highly susceptible to S-oxidation and ring-opening metabolism. It is moderately lipophilic and basic (pKa ~9.0).
-
Thiomorpholine 1,1-dioxide is the metabolically stable, "hardened" bioisostere. It is significantly more hydrophilic, less basic (pKa ~5.4), and inert to further oxidative metabolism at the sulfur center.
Physicochemical & Stability Profile
The following table summarizes the core differences. Data is aggregated from experimental databases (PubChem, ChEMBL) and standard medicinal chemistry literature.
| Property | Thiomorpholine | Thiomorpholine 1,1-Dioxide | Impact on Drug Design |
| Structure | Cyclic Thioether | Cyclic Sulfone | Sulfone increases polarity. |
| Oxidation State | -2 (Sulfide) | +6 (Sulfone) | Sulfide is reactive; Sulfone is inert. |
| Basic pKa (Conj. Acid) | ~9.0 [1] | ~5.4 [2] | Sulfone is strongly electron-withdrawing, reducing amine basicity. |
| LogP (Lipophilicity) | ~0.2 | ~ -1.1 | Dioxide is highly hydrophilic, improving aqueous solubility. |
| H-Bond Acceptors | 2 (N, S - weak) | 4 (N, O, O - strong) | Sulfone oxygens are strong H-bond acceptors. |
| Metabolic Liability | High (S-oxidation) | Low (Stable) | Dioxide blocks P450-mediated S-oxidation. |
| Conformation | Chair | Chair | Both adopt chair conformations to minimize steric strain. |
Oxidative Stability Pathway
Thiomorpholine is not a static endpoint; in biological systems, it is a transient species that undergoes stepwise oxidation. The transformation is catalyzed by Cytochrome P450 (CYP450) enzymes or chemical oxidants (e.g., peroxides).
Figure 1: Stepwise oxidative pathway of thiomorpholine. The sulfide is rapidly converted to sulfoxide, which can either oxidize further to the stable sulfone or undergo ring-opening degradation.
Detailed Stability Analysis
Chemical Stability (Redox)
-
Thiomorpholine: Chemically labile in the presence of reactive oxygen species (ROS). Exposure to hydrogen peroxide (
) or peracids (e.g., mCPBA) rapidly converts the sulfide to the sulfoxide ( ). Prolonged exposure yields the sulfone ( ). This reactivity can lead to shelf-life instability in formulation if antioxidants are not included. -
Thiomorpholine 1,1-dioxide: Chemically inert to oxidation. The sulfur atom is in its highest oxidation state (+6). It resists degradation by peroxides, making it a superior choice for formulations requiring long-term stability in oxidative environments.
Metabolic Stability (Microsomal)
-
Thiomorpholine: A substrate for hepatic enzymes. In microsomal stability assays (Human Liver Microsomes - HLM), thiomorpholine derivatives often show high intrinsic clearance (
) due to S-oxidation. Additionally, the ring can undergo oxidative cleavage (C-N bond scission) leading to thiodiglycolic acid metabolites [3]. -
Thiomorpholine 1,1-dioxide: Exhibits excellent metabolic stability. By installing the sulfone "pre-metabolically," the molecule bypasses the S-oxidation liability. This often results in a longer half-life (
) and lower clearance in pharmacokinetic (PK) studies.
Conformational Stability
Both molecules predominantly exist in a chair conformation .
-
Thiomorpholine: Behaves similarly to cyclohexane/morpholine.[1] The barrier to ring inversion is low.
-
Thiomorpholine 1,1-dioxide: The sulfone group introduces specific dipole interactions but maintains the chair preference. The 1,1-dioxide group is sterically demanding but does not force the ring into a boat conformation under normal conditions. However, the electron-withdrawing nature of the sulfone reduces the basicity of the nitrogen, altering the H-bonding landscape of the receptor pocket compared to the parent thiomorpholine.
Experimental Protocols
To empirically verify the stability differences in your specific lead series, use the following standardized protocols.
Protocol A: Chemical Oxidation Susceptibility Screen
Objective: Determine the chemical liability of the sulfide moiety against peroxide oxidation.
-
Preparation: Dissolve test compound (Thiomorpholine analog) and control (Thiomorpholine 1,1-dioxide analog) to 10 mM in DMSO.
-
Reaction: Dilute to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4). Add Hydrogen Peroxide (
) to a final concentration of 500 µM (5 equivalents). -
Incubation: Incubate at 37°C.
-
Sampling: Aliquot samples at T=0, 1h, 4h, and 24h.
-
Quench: Add excess Methionine or Catalase to quench unreacted peroxide.
-
Analysis: Analyze via LC-MS/MS.
-
Success Criteria: Thiomorpholine 1,1-dioxide should show >95% parent remaining at 24h. Thiomorpholine will likely show significant conversion to sulfoxide (+16 Da) and sulfone (+32 Da).
-
Protocol B: In Vitro Microsomal Stability Assay
Objective: Assess enzymatic degradation rates.
Figure 2: Workflow for assessing metabolic stability in liver microsomes.[2]
-
System: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).
-
Concentration: 1 µM test compound (to ensure first-order kinetics).
-
Cofactor: NADPH regenerating system (essential for CYP450 activity).
-
Timepoints: 0, 15, 30, 60 minutes.
-
Analysis: Plot ln(% Remaining) vs. Time.
-
Calculation:
. -
Intrinsic Clearance:
.
-
References
-
PubChem. Thiomorpholine (CID 67164) - Experimental Properties. National Library of Medicine. [Link]
-
PubChem. Thiomorpholine 1,1-dioxide (CID 6484228) - Dissociation Constants. National Library of Medicine. [Link]
-
Combourieu, B., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Biodegradation. [Link]
-
Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence. Organic Process Research & Development. [Link]
Sources
Benchmarking Guide: 3-Pyridin-3-yl Thiomorpholine vs. Phenyl-Thiomorpholine Bioisosteres
Executive Summary: The "Pyridine Switch" in Saturated Heterocycles
In the optimization of fragment-based drug candidates, the 3-substituted thiomorpholine scaffold represents a privileged architecture, offering a distinct vector for lipophilic ligand efficiency (LLE) compared to its morpholine counterparts. However, the classic 3-phenyl-thiomorpholine moiety often suffers from "molecular obesity"—excessive lipophilicity (
This guide benchmarks the 3-Pyridin-3-yl thiomorpholine bioisostere against its phenyl analog. By introducing a nitrogen atom into the aromatic ring (the "Pyridine Switch"), researchers can expect a 1.0–1.5 unit reduction in LogP , enhanced aqueous solubility, and an altered metabolic profile that shifts clearance liability from the aromatic ring to the sulfur center.
Part 1: Physicochemical & Structural Benchmarking
The substitution of a phenyl ring with a pyridine ring at the C3 position of the thiomorpholine scaffold fundamentally alters the electronic and steric landscape of the molecule.
Comparative Metrics Table
| Property | 3-Phenyl-thiomorpholine (Baseline) | This compound (Bioisostere) | Impact / Advantage |
| ClogP | ~2.8 - 3.2 | ~1.3 - 1.7 | Reduced Lipophilicity: Critical for improving LLE and reducing non-specific binding. |
| tPSA (Ų) | ~37 (Amine + Sulfur) | ~50 (Amine + Sulfur + Pyridine N) | Polarity Shift: Increased tPSA improves solubility but remains well within BBB-penetration limits (<90 Ų). |
| pKa (Conj. Acid) | ~8.5 (Thiomorpholine NH) | ~8.2 (NH) / ~3.0 (Pyridine N) | Basicity: The electron-withdrawing pyridine slightly lowers the pKa of the secondary amine. |
| Solubility (pH 7.4) | Low (< 50 µM) | Moderate-High (> 200 µM) | Developability: Pyridine acts as a weak H-bond acceptor, enhancing aqueous solvation. |
| Metabolic Liability | Phenyl Hydroxylation (High) | S-Oxidation (High), Ring Oxidation (Low) | Metabolic Switching: Pyridine ring is deactivated against CYP-mediated hydroxylation. |
Structural & Property Vector Visualization
The following diagram illustrates the physicochemical shift resulting from the bioisosteric replacement.
Figure 1: The "Pyridine Switch" vector analysis showing the transition from a lipophilic, metabolically labile scaffold to a more polar, soluble alternative.[1]
Part 2: Metabolic Stability & Toxicology Profile
A critical differentiator is the metabolic fate of these two scaffolds. The thiomorpholine sulfur is a "soft spot" for oxidation, but the aromatic substituent dictates the secondary clearance pathways.
The Metabolic Fork
-
Phenyl Analog: Primarily metabolized via CYP-mediated aromatic hydroxylation (typically para-position) followed by glucuronidation. S-oxidation also occurs but often competes with ring oxidation.
-
Pyridine Analog: The electron-deficient pyridine ring is highly resistant to oxidative metabolism. Consequently, the metabolic pressure shifts almost entirely to the Sulfur atom (forming sulfoxides/sulfones) or the secondary amine (N-dealkylation/oxidation).
Implication: If S-oxidation is a liability, the pyridine analog may actually increase the rate of S-oxidation because the competing ring-hydroxylation pathway is blocked. Medicinal chemists must pair this scaffold with S-oxidation blocking strategies (e.g., steric bulk near Sulfur) if half-life is insufficient.
Figure 2: Metabolic hierarchy of the pyridine-thiomorpholine scaffold. Note the dominance of S-oxidation due to the deactivation of the aromatic ring.
Part 3: Synthetic Accessibility Guide
Synthesizing 3-substituted thiomorpholines is more challenging than their N-substituted counterparts. The most robust route for the pyridine analog utilizes a modified Henry Reaction followed by a mercapto-cyclization .
Recommended Synthetic Route (The "Nitro-Aldol" Approach)
This protocol avoids the use of unstable aziridines and scales well for gram-scale synthesis.
Step 1: Henry Reaction
-
Reactants: Pyridine-3-carboxaldehyde + Nitromethane.
-
Conditions: NaOH, MeOH, 0°C to RT.
-
Product: (E)-3-(2-nitrovinyl)pyridine.
Step 2: Reduction to Amine
-
Reagents: LiAlH4 (THF) or H2/Pd-C.
-
Product: 2-(Pyridin-3-yl)ethan-1-amine.
Step 3: Cyclization Precursor Formation
-
Reactants: Product from Step 2 + Ethyl bromoacetate (or 2-mercaptoacetic acid if coupling conditions used).
-
Note: Alkylation of the amine to form the glycine derivative.
Step 4: Thiol Introduction & Cyclization (The Critical Step)
-
Protocol: React the amino-ester with ethylene sulfide (or equivalent 2-mercaptoethanol derivative followed by cyclization).
-
Alternative High-Yield Route: Reaction of the vinyl pyridine (from Step 1) directly with 2-aminoethanethiol is often messy.
-
Preferred "Application Scientist" Route:
-
Start: 2-Bromo-1-(pyridin-3-yl)ethan-1-one (Commercial).
-
Substitution: React with 2-aminoethanethiol (Cysteamine).
-
Reduction: Reduce the resulting ketone/imine intermediate to the saturated thiomorpholine.
-
Figure 3: Step-wise synthetic pathway via the Thiomorpholin-3-one intermediate, ensuring correct regiochemistry at the C3 position.
Part 4: Experimental Validation Protocols
To validate the bioisosteric advantage, the following orthogonal assays are required.
Protocol: Lipophilicity ( ) via Shake-Flask
Do not rely solely on calculated values (cLogP) for pyridine analogs due to pH-dependent ionization.
-
Preparation: Prepare a saturated solution of 1-octanol and Phosphate Buffered Saline (PBS, pH 7.4).
-
Dissolution: Dissolve test compound (1 mg) in the octanol-saturated PBS phase.
-
Equilibration: Add an equal volume of PBS-saturated octanol. Vortex for 60 minutes at 25°C.
-
Separation: Centrifuge at 3000 rpm for 10 mins to separate phases.
-
Quantification: Analyze both phases via HPLC-UV (254 nm).
-
Calculation:
.-
Success Criterion: Pyridine analog should show
vs. Phenyl analog.
-
Protocol: Microsomal Stability (Metabolic Clearance)
Validates the "Metabolic Switch" hypothesis.
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Substrate: 1 µM Test Compound (Low concentration to avoid enzyme saturation).
-
Initiation: Add NADPH-regenerating system (1 mM NADPH final).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench immediately in ice-cold Acetonitrile containing Internal Standard.
-
Analysis: LC-MS/MS. Monitor parent depletion.
-
Metabolite ID (Optional but recommended): Scan for +16 Da (Oxidation) and +32 Da (Dioxidation).
References
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link
-
Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosteric Replacements." Elsevier. Link
-
Subbaiah, M. A. M., & Meanwell, N. A. (2021). "Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design." Journal of Medicinal Chemistry. Link
-
Asirvatham, S., et al. (2021).[4] "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[4][5][6] Journal of Chemical Reviews. Link
-
Kalgutkar, A. S., et al. (2005). "Metabolism-Guided Drug Design: Structural Modification of the Phenyl Ring." Chemical Research in Toxicology. Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Pyridin-3-yl Thiomorpholine
Introduction:
3-Pyridin-3-yl thiomorpholine (CAS No. 951623-85-1 / 887344-26-5) is a heterocyclic compound featuring both a pyridine ring and a thiomorpholine structure.[1][2] Its unique chemical architecture makes it a valuable building block in pharmaceutical and agrochemical research, particularly in the synthesis of novel, biologically active molecules.[1] As with any laboratory chemical, responsible handling extends beyond the benchtop; a thorough understanding and implementation of proper disposal procedures are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance.
This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound. The procedures outlined below are synthesized from established safety protocols for nitrogen- and sulfur-containing heterocyclic compounds and are designed to provide researchers with the necessary information to manage this chemical waste stream effectively.
Hazard Profile and Core Safety Considerations
While a specific, comprehensive toxicological profile for this compound is not extensively documented in readily available literature, its constituent moieties (pyridine and thiomorpholine) inform a cautious approach. The primary hazards associated with this and similar compounds necessitate stringent handling and disposal protocols.[3][4]
Key Causality: The pyridine ring and the sulfur atom in the thiomorpholine ring are key to the compound's reactivity and potential hazards. Upon combustion or thermal decomposition, these elements can form toxic gases, including oxides of nitrogen (NOx) and sulfur (SOx).[5]
Table 1: Hazard Assessment Summary for this compound
| Hazard Category | Associated Risks & Rationale | Recommended Precautions |
| Acute Toxicity | Potential for harm if inhaled, swallowed, or in contact with skin, based on data for related heterocyclic compounds.[6] | Use only in well-ventilated areas or under a chemical fume hood.[5] Avoid direct contact. |
| Skin/Eye Irritation | Assumed to be a skin and eye irritant, potentially causing severe burns upon prolonged contact, a common trait for amine-containing heterocycles.[5] | Wear appropriate chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[7] |
| Combustibility | Classified as a combustible solid. Presents a fire hazard if exposed to ignition sources, especially as a fine dust. | Store away from heat, sparks, and open flames.[7] Use non-sparking tools when handling larger quantities.[8] |
| Environmental | Should not be released into the environment.[7] Nitrogen and sulfur compounds can have detrimental effects on aquatic ecosystems. Do not empty into drains.[6][9] | Collect all waste for proper disposal. Prevent entry into sewer systems or waterways.[6] |
| Decomposition | Thermal decomposition can release hazardous gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[5] | The preferred disposal method is high-temperature incineration with flue gas scrubbing to neutralize these toxic byproducts.[8] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste from a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for use or disposal, ensure you are wearing the appropriate PPE. This is the first line of defense against accidental exposure.
-
Eye Protection: Chemical safety goggles or safety glasses with side-shields.
-
Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A properly fastened lab coat.
Step 2: Waste Segregation and Collection
Proper segregation prevents dangerous chemical reactions within a waste container and facilitates correct disposal by your institution's Environmental Health & Safety (EHS) office or licensed waste contractor.
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for solid waste. High-density polyethylene (HDPE) containers are suitable.[10]
-
Solid Waste: Collect un-used or contaminated solid this compound, along with any contaminated consumables (e.g., weighing paper, gloves, paper towels), in this designated solid chemical waste container.
-
Liquid Waste: If the compound has been dissolved in a solvent, it must be collected in a separate, designated liquid waste container for halogenated or non-halogenated solvents, as appropriate. Crucially, sulfur-containing compounds should often be disposed of with halogenated waste streams; consult your EHS office for specific guidance. [10]
-
Avoid Incompatibilities: Do not mix this waste with incompatible materials, such as strong oxidizing agents or strong acids, to prevent exothermic or violent reactions.[5]
Step 3: Container Labeling
Accurate and thorough labeling is a critical safety and regulatory requirement. The waste container must be labeled at all times.
-
Attach a hazardous waste tag as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "this compound".
-
List all other components in the container, including any solvents, and their approximate percentages.
-
Ensure the hazard warnings (e.g., "Combustible," "Irritant") are clearly visible.
-
Do not fill the container beyond 90% of its capacity to allow for expansion.[10]
Step 4: On-Site Storage
Store the sealed waste container in a designated satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated.[11]
-
Ensure secondary containment (such as a larger tub or bin) is used to capture any potential leaks.
-
Keep waste containers securely sealed when not in use.[11]
Step 5: Final Disposal Pathway
The ultimate disposal of the waste must be handled by trained professionals.
-
EHS Handover: Arrange for a pickup of the waste container with your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Transportation: The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Destruction: The most appropriate and environmentally sound method for destroying this compound is controlled high-temperature incineration .[8] This process ensures the complete destruction of the organic molecule. The incinerator must be equipped with flue gas scrubbers to neutralize the acidic and toxic NOx and SOx gases produced during combustion.[8] Landfilling is not a recommended disposal method.[12]
Visual Workflow and Emergency Procedures
The following diagrams provide a quick-reference guide for routine disposal and spill management.
Caption: Decision-Making Process for Spill Response.
References
- Apollo Scientific. (n.d.). 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide Safety Data Sheet.
- MilliporeSigma. (2025, November 6). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 2-(3-Pyridinyl)thiomorpholine.
- TCI Chemicals. (2024, November 21). Safety Data Sheet.
- Fisher Scientific. (2025, December 19). Thiomorpholine Safety Data Sheet.
- Fisher Scientific. (2025, December 20). (2-Morpholino-3-pyridinyl)methanol Safety Data Sheet.
- Shanghai Tachizaki. (n.d.). Safety Data Sheets.
- Carl ROTH. (n.d.). Safety Data Sheet: Sulphur.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Production, Import/Export, Use, and Disposal of Sulfuric Acid.
- Nicolae, A., et al. (n.d.). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- ChemicalBook. (n.d.). Thiomorpholine - Safety Data Sheet.
- Alberta Environment. (2011, September 12). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Open Government Program.
- Redox. (2022, October 1). Safety Data Sheet Morpholine.
- Chem-Impex. (n.d.). 2-Pyridin-3-Yl Thiomorpholine.
- Inamdar, S., et al. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
- National Center for Biotechnology Information (NCBI). (2003, September 5). Toxicological Profile for Sulfur Mustard: Production, Import/Export, Use, and Disposal.
- Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet.
- U.S. Environmental Protection Agency (EPA). (2025, October 15). 2-(Thiomorpholin-4-yl)pyridine-4-carboxylic acid Properties.
- MolCore. (n.d.). This compound.
- MDPI. (2020, September 5). Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment.
- U.S. Drug Enforcement Administration (DEA). (n.d.). Drug Disposal Information. Retrieved from DEA Diversion Control Division website.
- National Center for Biotechnology Information (NCBI). (n.d.).
- Der Pharma Chemica. (n.d.). Synthesis of some novel pyrrolidine, thiomorpholine, pyrimidine and pyridine derivatives containing benzimidazole moiety.
- Taylor & Francis Online. (2013, February 13). Microwave-assisted synthesis of nitrogen-containing heterocycles.
- ACS Publications. (2026, February 25). The Journal of Organic Chemistry Ahead of Print.
- International Journal of Pharmaceutical Research and Development. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. molcore.com [molcore.com]
- 3. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. chemlab-tachizaki.com [chemlab-tachizaki.com]
- 9. fishersci.ca [fishersci.ca]
- 10. ethz.ch [ethz.ch]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
